Fak-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H10BrN3O2S |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H10BrN3O2S/c16-12-3-1-10(2-4-12)13(20)9-22-15-19-18-14(21-15)11-5-7-17-8-6-11/h1-8H,9H2 |
InChI Key |
RZRDLDDOZNGXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
The FAK Inhibitor PF-562271: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival. Its overexpression and activation are frequently associated with the progression and metastasis of various solid tumors, making it a compelling target for anticancer therapy. This technical guide provides an in-depth overview of the potent and selective FAK inhibitor, PF-562271. We will delve into its discovery and development, detail its chemical synthesis, and elucidate its mechanism of action. Furthermore, this guide presents a compilation of its biological activity data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates. As the user's initial query for "Fak-IN-10" did not yield a specific, well-documented inhibitor, this guide focuses on PF-562271, a well-characterized and representative ATP-competitive FAK inhibitor.
Discovery and Development
PF-562271 was developed by Pfizer as a potent, ATP-competitive, and reversible inhibitor of FAK.[1] The discovery process involved the optimization of a 2,4-diamino-5-CF3-pyrimidine scaffold to enhance potency and selectivity for FAK.[2] Extensive structure-activity relationship (SAR) studies led to the identification of PF-562271, which demonstrated significant inhibition of FAK autophosphorylation at Tyr397.[3][4] Preclinical studies have shown its efficacy in various cancer models, where it inhibits tumor growth and metastasis.[5][6] It has also been investigated in Phase I clinical trials for patients with advanced non-hematologic malignancies.[7]
Chemical Synthesis
The chemical synthesis of PF-562271, systematically named N-methyl-N-(3-(((2-((2-oxo-2,3-dihydro-1H-indol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide, involves a multi-step process. A generalized synthetic workflow is outlined below. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, consulting the primary literature and patents is recommended.
Mechanism of Action
PF-562271 is an ATP-competitive inhibitor that targets the kinase domain of FAK. By binding to the ATP-binding pocket, it prevents the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step for FAK activation.[3][8] Inhibition of FAK activation leads to the disruption of downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion. PF-562271 also exhibits inhibitory activity against the closely related proline-rich tyrosine kinase 2 (Pyk2).[1]
The inhibition of FAK by PF-562271 has been shown to modulate several key signaling cascades:
-
PI3K/Akt/mTOR Pathway: FAK activation is known to stimulate the PI3K/Akt pathway, which promotes cell survival and proliferation. PF-562271 has been shown to downregulate the phosphorylation of Akt and mTOR in various cancer cell lines.[4]
-
MAPK/ERK Pathway: The FAK-Src complex can activate the Ras-MAPK/ERK pathway, which is also involved in cell proliferation and survival. Inhibition of FAK with PF-562271 can lead to a reduction in ERK phosphorylation.[3][8]
-
Rho GTPases: FAK plays a role in regulating the activity of small GTPases like RhoA, which are critical for cytoskeletal organization and cell migration. PF-562271 has been observed to increase the levels of GTP-bound RhoA in T cells.[3]
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of PF-562271 from various studies.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target/Assay | IC50/EC50 | Cell Line/System | Reference |
| FAK (cell-free) | 1.5 nM | Recombinant enzyme | [1][3] |
| Pyk2 (cell-free) | 14 nM | Recombinant enzyme | [1] |
| FAK phosphorylation (cell-based) | 5 nM | Inducible cell-based assay | [1][3] |
| FAK phosphorylation (in vivo) | 93 ng/mL (EC50) | Tumor-bearing mice | [9][10] |
| Ewing Sarcoma Cell Lines | avg. 2.4 µM | TC32, A673, etc. | [11] |
Table 2: In Vivo Antitumor Activity of PF-562271
| Cancer Model | Dosage | Effect | Reference |
| BxPc3 pancreatic xenograft | 50 mg/kg p.o. bid | 86% tumor growth inhibition | [3] |
| PC3-M prostate xenograft | 50 mg/kg p.o. bid | 45% tumor growth inhibition | [3] |
| H125 lung xenograft | 25 mg/kg bid | 2-fold greater apoptosis | [3] |
| PC3M-luc-C6 prostate xenograft (subcutaneous) | 25 mg/kg PO BID 5x/wk | 62% tumor growth inhibition | [5] |
| PC3M-luc-C6 prostate xenograft (metastasis) | 25 mg/kg PO BID 5x/wk | Significant reduction in metastasis | [5] |
| Pancreatic Ductal Adenocarcinoma (orthotopic) | 33 mg/kg twice daily | Reduced tumor growth, invasion, and metastases | [6][12] |
Experimental Protocols
This section provides an overview of common experimental methodologies used to evaluate the activity of PF-562271.
In Vitro FAK Kinase Assay
This assay measures the direct inhibitory effect of PF-562271 on FAK enzymatic activity.
Protocol Overview:
-
Purified, activated FAK kinase domain is incubated in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[3]
-
A substrate, such as a random peptide polymer of glutamate and tyrosine (p(Glu/Tyr)), and ATP are added to the reaction mixture.[3]
-
Serial dilutions of PF-562271 are added to the wells.
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes) at room temperature.[3]
-
The level of substrate phosphorylation is quantified, typically using an anti-phosphotyrosine antibody in an ELISA-based format.[3]
-
IC50 values are calculated from the dose-response curve.[3]
Cell-Based FAK Phosphorylation Assay
This assay determines the ability of PF-562271 to inhibit FAK autophosphorylation in a cellular context.
Protocol Overview:
-
Cells with inducible or constitutive FAK activity are plated.
-
Cells are treated with various concentrations of PF-562271 for a specified duration.
-
Cell lysates are prepared.
-
Western blotting is performed using antibodies specific for phosphorylated FAK (p-FAK Tyr397) and total FAK.
-
The band intensities are quantified to determine the extent of inhibition.
Cell Viability and Proliferation Assays
These assays assess the impact of PF-562271 on cancer cell growth.
Protocol Overview (CCK-8 Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of PF-562271 concentrations for a defined period (e.g., 72 hours).[13]
-
A CCK-8 solution is added to each well, and the plate is incubated.[13]
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability.[13]
Cell Migration and Invasion Assays
These assays evaluate the effect of PF-562271 on the migratory and invasive potential of cancer cells.
Protocol Overview (Transwell Assay):
-
Transwell inserts with or without a Matrigel coating (for invasion and migration assays, respectively) are used.
-
Cancer cells, pre-treated with PF-562271 or a vehicle control, are seeded in the upper chamber in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., serum).
-
After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained, and counted.
Conclusion
PF-562271 is a potent and selective inhibitor of FAK that has demonstrated significant antitumor and antimetastatic activity in preclinical models. Its mechanism of action, centered on the inhibition of FAK autophosphorylation and the subsequent disruption of key oncogenic signaling pathways, makes it a valuable tool for cancer research and a promising candidate for clinical development. This technical guide has provided a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and biological evaluation of PF-562271, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. PF-562271 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. malotilate.com [malotilate.com]
- 11. Regulation of Rho GTPases by RhoGDIs in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20210361833A1 - Controlled hydrogel delivery of focal adhesion kinase inhibitor for decreased scar formation - Google Patents [patents.google.com]
The Core of Cancer Cell Motility: An In-Depth Technical Guide to Initial In-Vitro Studies of FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical node in the intricate signaling networks that govern cancer cell proliferation, survival, and metastasis. As a non-receptor tyrosine kinase, FAK integrates signals from the extracellular matrix and growth factor receptors, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the initial in-vitro studies of FAK inhibitors, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
FAK Signaling Pathways
FAK is a central player in mediating signals from integrins and various receptor tyrosine kinases (RTKs), cytokine receptors, and G protein-coupled receptors (GPCRs).[1][2] Its activation triggers a cascade of downstream signaling events crucial for tumorigenesis.[1][3] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for the SH2 domain of Src family kinases.[4][5] This FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling pathways:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[2][3][6]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell cycle progression and proliferation.[1][2]
-
Rho GTPases: Regulate the actin cytoskeleton, influencing cell shape, adhesion, and migration.[2][7]
These pathways collectively contribute to the hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and activation of invasion and metastasis.[1][6]
FAK Signaling Cascade
Quantitative Data Summary of FAK Inhibitors
The in-vitro potency of small molecule FAK inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the reported IC50 values for several FAK inhibitors from cell-free kinase assays and cell-based viability/cytotoxicity assays.
| Inhibitor | Assay Type | IC50 | Reference(s) |
| PF-562271 | Cell-free FAK kinase assay | 1.5 nM | [8] |
| PF-573228 | Cell-free FAK kinase assay | 4 nM | [8] |
| Y11 | In-vitro FAK autophosphorylation assay | ~50 nM | [4] |
| VS-4718 | In-vitro FAK kinase assay | 1.5 nM | [9] |
| Conteltinib (CT-707) | In-vitro FAK kinase assay | 1.6 nM | [8] |
| TAE226 | Enzymatic FAK assay | 5.17 nM | [10] |
| Compound 7 | FAK enzymatic assay | 0.07 nM | [10] |
| Derivative 15 | Enzymatic FAK assay | 5.9 nM | [10] |
| Compound 24 | FAK enzymatic assay | 0.78 µM | [10] |
| BJG-01-031 (1) | Biochemical FAK kinase assay | 62.2 nM | [11] |
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Reference(s) |
| VS-4718 | Pediatric Preclinical Testing Program (PPTP) cell line panel | Cell Viability | Median relative IC50 of 1.22 µM | [9][12] |
| Defactinib & CEP-37440 | Pancreatic tumor cell lines | Cytotoxicity (XTT assay) | Low micromolar concentrations | [13] |
| Y15 | Colon (SW620) and Breast (BT474) cancer cell lines | Cell Growth Inhibition | Not specified | [14] |
| Compound 5f | MDA-MB-231, T47D, BT474 (Breast), MIAPaCa2 (Pancreatic) | Antiproliferative activity | 4.59–5.28 μM | [15] |
| VS-4718 | Malignant pleural mesothelioma cell lines (mutated NF2) | Cellular FAK phosphorylation inhibition | ~100 nM | [9] |
| VS-4718 | Malignant pleural mesothelioma cell lines (wild-type NF2) | Cellular FAK phosphorylation inhibition | > 1 µM | [9] |
Key Experimental Protocols
The in-vitro evaluation of FAK inhibitors involves a battery of assays to characterize their biochemical activity and cellular effects. Below are detailed methodologies for key experiments.
In-Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FAK.
Principle: Purified recombinant FAK is incubated with a substrate and ATP. The inhibitor's effect is determined by measuring the amount of phosphorylated substrate or the amount of ATP consumed.
Typical Protocol (Luminescent Kinase Assay): [16][17]
-
Reagent Preparation: Dilute recombinant FAK enzyme, substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP to desired concentrations in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
Reaction Setup: In a 96-well or 384-well plate, add the FAK inhibitor at various concentrations.
-
Initiate Reaction: Add the FAK enzyme and substrate to the wells, followed by the addition of ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In-Vitro Kinase Assay Workflow
Cell Viability / Cytotoxicity Assay
These assays determine the effect of FAK inhibitors on cell proliferation and survival.
Principle: A metabolic indicator dye is added to cells treated with the inhibitor. The amount of colorimetric or fluorescent product is proportional to the number of viable cells.
Typical Protocol (XTT Assay): [13][18]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the FAK inhibitor for a specified duration (e.g., 72 hours).
-
Add XTT Reagent: Add the XTT labeling mixture to each well and incubate for a few hours.
-
Measure Absorbance: Measure the absorbance of the samples in a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the anti-metastatic potential of FAK inhibitors.
1. Scratch Wound Assay: [7][19]
Principle: A "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored over time.
Protocol:
-
Create Monolayer: Grow cells to confluence in a culture plate.
-
Create Scratch: Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Replace the medium with fresh medium containing the FAK inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the rate of wound closure.
2. Transwell (Boyden Chamber) Invasion Assay: [20]
Principle: This assay measures the ability of cells to migrate through a porous membrane, and in the case of invasion, through a layer of extracellular matrix (Matrigel).
Protocol:
-
Chamber Preparation: Coat the top of a transwell insert with a microporous membrane with Matrigel™ for invasion assays. For migration assays, the membrane is typically coated with an extracellular matrix protein like collagen.
-
Cell Seeding: Place cells treated with the FAK inhibitor in the upper chamber.
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Quantification: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane with crystal violet. Count the stained cells under a microscope.
Logic of Migration & Invasion Assays
Cell Adhesion Assay
This assay assesses the impact of FAK inhibitors on the ability of cells to attach to the extracellular matrix.
Principle: Cells are allowed to adhere to a plate coated with an extracellular matrix protein. Non-adherent cells are washed away, and the remaining adherent cells are quantified.
-
Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin or collagen).
-
Cell Seeding: Seed cells treated with the FAK inhibitor onto the coated wells.
-
Adhesion: Allow the cells to adhere for a specific time (e.g., 1 hour).
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Fix the remaining cells and stain them with crystal violet. The dye is then extracted, and the optical density is measured.
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of FAK and its downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protein Extraction: Lyse cells treated with the FAK inhibitor to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., 5% nonfat dry milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-pFAK Y397 or anti-total FAK).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Western Blotting Workflow
This guide provides a foundational understanding of the initial in-vitro characterization of FAK inhibitors. A thorough and systematic application of these methodologies is essential for the successful identification and development of novel anti-cancer therapeutics targeting the FAK signaling pathway.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 4. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com.cn [promega.com.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of pressure-activated cancer cell adhesion by FAK-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western blot analysis [bio-protocol.org]
- 24. Focal adhesion kinase (FAK) expression and activation during lens development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Linchpin of Cellular Signaling: A Technical Guide to FAK Autophosphorylation at Tyrosine 397
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical orchestrator of cellular signaling, governing fundamental processes such as cell adhesion, migration, proliferation, and survival. Central to its function is the autophosphorylation of Tyrosine 397 (Tyr397), a pivotal event that unleashes a cascade of downstream signaling pathways. This technical guide provides a comprehensive overview of the role of FAK autophosphorylation at Tyr397, detailing the molecular mechanisms of its activation, its key downstream effectors, and its profound implications in health and disease, particularly in cancer biology and mechanotransduction. This document offers detailed experimental protocols for studying FAK Tyr397 phosphorylation and presents quantitative data to facilitate comparative analysis, serving as a vital resource for researchers and professionals in drug development.
Introduction
Focal Adhesion Kinase (FAK) is a 125 kDa cytoplasmic protein that localizes to focal adhesions, the dynamic structures that link the actin cytoskeleton to the extracellular matrix (ECM).[1][2] FAK acts as a central node, integrating signals from integrins and growth factor receptors to control a myriad of cellular functions. The autophosphorylation of FAK at Tyr397 is the initial and most critical step in its activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[3] This event initiates the formation of a catalytically active FAK-Src complex, which in turn phosphorylates a host of downstream targets, thereby propagating signals that influence cell behavior.[2][4] Dysregulation of FAK signaling, often characterized by hyperphosphorylation at Tyr397, is frequently implicated in the progression of various cancers, promoting tumor growth, invasion, and metastasis.[5][6]
The Mechanism of FAK Autophosphorylation at Tyr397
In its inactive state, FAK exists in an autoinhibited conformation where the N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain interacts with the central kinase domain, sterically hindering access to Tyr397.[7] Activation of FAK is initiated by various upstream signals that disrupt this autoinhibitory interaction.
Upstream Activators
-
Integrin Clustering: The engagement of integrins with ECM components, such as fibronectin, triggers the clustering of integrins and the recruitment of FAK to focal adhesions. This clustering induces a conformational change in FAK, exposing Tyr397 for autophosphorylation.[7]
-
Growth Factor Receptors: Receptor tyrosine kinases (RTKs) like EGFR and PDGFR can also activate FAK. Upon ligand binding, these receptors can directly or indirectly promote FAK autophosphorylation.[8]
-
Mechanical Forces: Cells are constantly subjected to mechanical cues from their environment. Mechanotransduction, the process of converting mechanical stimuli into biochemical signals, is a key activator of FAK. Forces transmitted through the cytoskeleton can induce conformational changes in FAK, leading to Tyr397 autophosphorylation.[9]
The activation of FAK at Tyr397 is a tightly regulated process, ensuring that downstream signaling is initiated only in response to appropriate extracellular cues.
Downstream Signaling Pathways
Phosphorylation of FAK at Tyr397 creates a docking platform for various SH2 domain-containing proteins, most notably Src family kinases. The recruitment of Src to phospho-Tyr397 is a critical event that leads to the full activation of both kinases and the initiation of multiple downstream signaling cascades.[10][11]
The FAK-Src Signaling Complex
The binding of Src's SH2 domain to pTyr397 of FAK relieves the autoinhibitory constraints on both kinases, leading to their mutual activation.[10][11] The activated FAK-Src complex then phosphorylates a multitude of substrates, amplifying the initial signal.
Key Downstream Effectors and Pathways
-
PI3K-Akt Pathway: The p85 subunit of Phosphatidylinositol 3-kinase (PI3K) can bind to pTyr397 of FAK, leading to the activation of the PI3K-Akt signaling pathway. This pathway is crucial for promoting cell survival and proliferation.[12]
-
Ras-MAPK Pathway: The Grb2-Sos complex can be recruited to the FAK signaling complex, leading to the activation of the Ras-MAPK (ERK) pathway. This cascade plays a significant role in regulating gene expression and cell proliferation.[13]
-
Paxillin and p130Cas: FAK and Src cooperate to phosphorylate scaffold proteins like paxillin and p130Cas.[14] Phosphorylated paxillin and p130Cas serve as docking sites for other signaling molecules, such as Crk, which are involved in regulating cell migration and invasion.[15]
These downstream pathways are intricately interconnected, and their activation by FAK Tyr397 phosphorylation ultimately dictates the cellular response.
Role of FAK Tyr397 Autophosphorylation in Cellular Processes
The signaling cascades initiated by FAK Tyr397 autophosphorylation have profound effects on various cellular functions.
-
Cell Adhesion and Spreading: FAK signaling is essential for the dynamic regulation of focal adhesions, which is critical for cell adhesion to the ECM and subsequent cell spreading.[13]
-
Cell Migration and Invasion: By modulating the turnover of focal adhesions and promoting cytoskeletal rearrangements, FAK plays a central role in cell migration.[7][16] In cancer, this function is co-opted to drive tumor cell invasion and metastasis.[5][17]
-
Cell Proliferation and Survival: The activation of the PI3K-Akt and Ras-MAPK pathways by FAK promotes cell cycle progression and inhibits apoptosis, thereby contributing to cell proliferation and survival.[6]
-
Angiogenesis: FAK signaling in endothelial cells is crucial for the formation of new blood vessels, a process known as angiogenesis. This is particularly important in the context of tumor growth, as tumors require a blood supply to grow and metastasize.
Data Presentation
Quantitative Impact of FAK Y397F Mutation on Cell Migration
| Cell Line | Condition | Migration Speed (µm/h) | Directional Persistence | Citation |
| FAK-null fibroblasts | Expressing wild-type FAK | 15.5 ± 1.2 | 0.62 ± 0.05 | [16] |
| FAK-null fibroblasts | FAK-null | 9.8 ± 0.8 | 0.45 ± 0.04 | [16] |
| FAK-null fibroblasts | Expressing Y397F FAK | 10.2 ± 0.9 | 0.43 ± 0.04 | [16] |
Values are represented as mean ± SD.
Fold Change in FAK Tyr397 Phosphorylation in Response to Stimuli
| Cell Line | Stimulus | Fold Change in pY397 FAK | Citation |
| Breast Cancer Cells (FAK-Del33 mutant) | - | 1.90 - 3.07 fold higher vs FAK-Wt | [5] |
| Intestinal Epithelial Cells (IEC-18) | Angiotensin II (50nM) | No significant change | [11] |
| Intestinal Epithelial Cells (IEC-18) | EGF (5ng/ml) | No significant change | [11] |
| Human Cyst-Lining Cells (ADPKD) | - | Dramatically increased vs normal cells |
Inhibitor Concentrations (IC50) for FAK Tyr397 Autophosphorylation
| Inhibitor | Cell Line / Condition | IC50 | Citation |
| PF-573,228 | In vitro kinase assay | ~30-100 nM | [18] |
| Y11 | In vitro kinase assay | ~50 nM | [10] |
| Y15 | In vitro kinase assay | 1 µM | [11] |
| AZ13256675 (FAK[i]) | HEK293 cells | 40 nM | [12] |
| PF-562,271 (PF271) | HEK293 cells | 49 nM | [12] |
Experimental Protocols
Western Blotting for Phospho-FAK (Tyr397)
This protocol describes the detection of phosphorylated FAK at Tyr397 in cell lysates using Western blotting.
Materials:
-
Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 μg/ml aprotinin, 1 μg/ml leupeptin, 1 mM Na3VO4, 1 mM NaF).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-phospho-FAK (Tyr397) antibody (e.g., 1:1000 dilution in blocking buffer).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution in blocking buffer).
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-FAK (Tyr397) antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: To control for total FAK levels, the membrane can be stripped and re-probed with a total FAK antibody.
In Vitro FAK Kinase Assay
This protocol outlines a method to measure the kinase activity of recombinant FAK.
Materials:
-
Recombinant active FAK protein.[19]
-
Kinase Assay Buffer: (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).[20]
-
Substrate: (e.g., Poly(Glu:Tyr) 4:1).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (or similar).
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, add the kinase assay buffer, recombinant FAK enzyme, and the substrate.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
Generation and Expression of FAK Y397F Mutant
This protocol describes the general steps for creating a FAK mutant where Tyr397 is replaced by Phenylalanine (Y397F) to study the effects of loss of phosphorylation at this site.
Materials:
-
Wild-type FAK expression plasmid (e.g., in pcDNA or pGFP vector).[2]
-
Site-directed mutagenesis kit.
-
Primers containing the desired mutation (Tyr to Phe codon change).
-
Competent E. coli for plasmid amplification.
-
Mammalian cell line for transfection (e.g., FAK-null fibroblasts).
-
Transfection reagent (e.g., Lipofectamine).
Procedure:
-
Site-Directed Mutagenesis: Use a site-directed mutagenesis kit with primers designed to introduce the Y397F mutation into the wild-type FAK plasmid.
-
Transformation and Plasmid Preparation: Transform the mutated plasmid into competent E. coli, select for positive clones, and purify the plasmid DNA.
-
Sequence Verification: Verify the presence of the Y397F mutation and the integrity of the rest of the FAK coding sequence by DNA sequencing.
-
Transfection: Transfect the validated FAK Y397F plasmid into the desired mammalian cell line. For comparative studies, also transfect cells with a wild-type FAK plasmid and an empty vector control.
-
Expression Analysis: Confirm the expression of the mutant FAK protein by Western blotting using an anti-FAK or anti-tag (e.g., HA, GFP) antibody.
Mandatory Visualizations
Caption: FAK Tyr397 signaling pathway.
Caption: Experimental workflow for studying FAK signaling.
Conclusion
The autophosphorylation of FAK at Tyr397 is a cornerstone of cellular signaling, translating extracellular cues into a diverse array of cellular responses. Its central role in processes fundamental to both normal physiology and pathological states, particularly cancer, underscores its importance as a subject of intense research and a promising target for therapeutic intervention. A thorough understanding of the mechanisms governing FAK Tyr397 phosphorylation and its downstream consequences is paramount for the development of novel strategies to combat diseases driven by aberrant FAK signaling. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview, quantitative data, and detailed methodologies to facilitate further investigation into this critical signaling nexus.
References
- 1. vermeulenlab.com [vermeulenlab.com]
- 2. addgene.org [addgene.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Phosphorylation of Focal Adhesion Kinase at Tyr397 in Gastric Carcinomas and its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Cell Imaging of Src/FAK Signaling by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential FAK phosphorylation at Ser-910, Ser-843 and Tyr-397 induced by angiotensin II, LPA and EGF in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Quantitative measurement of changes in adhesion force involving focal adhesion kinase during cell attachment, spread, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential regulation of cell motility and invasion by FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focal adhesion kinase is involved in mechanosensing during fibroblast migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential effect of the focal adhesion kinase Y397F mutant on v-Src-stimulated cell invasion and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibiting Focal Adhesion Kinase Ameliorates Cyst Development in Polycystin-1–Deficient Polycystic Kidney Disease in Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com.cn [promega.com.cn]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. addgene.org [addgene.org]
Fak-IN-10 and the Tumor Microenvironment: A Technical Guide to FAK Inhibition
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub in virtually all aspects of cancer progression.[1] Overexpressed in a majority of solid tumors, FAK integrates signals from integrins and growth factor receptors to regulate cell survival, proliferation, migration, and invasion.[2][3][4] Beyond its direct effects on tumor cells, FAK is a master regulator of the tumor microenvironment (TME), orchestrating a complex interplay between cancer cells, immune cells, and stromal components to foster a pro-tumorigenic and immunosuppressive landscape.[5][6]
This technical guide explores the effects of FAK inhibition on the tumor microenvironment. While specific public data on a compound named "Fak-IN-10" is limited, this document synthesizes the extensive preclinical and clinical research on potent FAK inhibitors that share a common mechanism of action. The principles, pathways, and experimental findings detailed herein provide a comprehensive framework for understanding how targeting FAK can remodel the TME and offer a promising strategy for cancer therapy, particularly in combination with immunotherapy.[5][6]
Core Mechanism: FAK Signaling and Its Inhibition
FAK's function is contingent on its kinase activity and its role as a protein scaffold.[7] The canonical activation pathway begins with integrin clustering upon binding to the extracellular matrix (ECM). This recruits FAK to focal adhesions and promotes its autophosphorylation at tyrosine 397 (Y397).[8][9] This event creates a high-affinity docking site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex that further phosphorylates FAK and other downstream substrates, activating key oncogenic pathways like PI3K/Akt and RAS/RAF/MEK/ERK.[2][3][9]
Most small molecule FAK inhibitors, including the compounds discussed in this guide, are ATP-competitive. They bind to the kinase domain of FAK, preventing ATP from binding and thereby blocking the initial autophosphorylation at Y397 and all subsequent downstream signaling.[10][11]
Caption: Canonical FAK signaling pathway and point of inhibition.
Quantitative Data on FAK Inhibitors
The potency and efficacy of FAK inhibitors have been quantified in numerous preclinical studies. This table summarizes key data points for several representative compounds.
| Inhibitor Name | Target(s) | IC50 (nM) | Efficacy | Cancer Model(s) | Reference |
| [I] | FAK | 0.87 | ~60% tumor growth reduction | Lung Adenocarcinoma, Ovarian Cancer (Xenografts) | [12] |
| NVP-TAE226 | FAK, Pyk2 | ~5 | Potent antitumor effects in vitro and in vivo | Glioma, Breast Cancer, Ovarian Cancer | [13] |
| BI-853520 | FAK | 1 | Reduces tumorsphere formation | Prostate Cancer, Mesothelioma | [10] |
| PF-562271 | FAK, Pyk2 | - | Potently disrupts autophosphorylation | - | [14] |
| Compound 10 | FAK, Pyk2 | 4.34 (FAK), 0.84 (Pyk2) | High metabolic stability | - | [4] |
| PROTAC 113 | FAK (Degrader) | DC50 = 27 | Dmax >95% FAK degradation | A549 Lung Cancer Cells | [4] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Remodeling the Tumor Immune Microenvironment
FAK activity within both cancer cells and stromal cells creates an immunosuppressive TME, primarily by excluding cytotoxic immune cells and recruiting suppressive cell types.[5][15] Inhibition of FAK can reverse this phenotype, making tumors more susceptible to immune attack.
1. Enhancing Cytotoxic T Cell Infiltration: A key mechanism of FAK-driven immune evasion is the suppression of chemokines that attract cytotoxic CD8+ T cells. Nuclear FAK activity, in particular, has been shown to drive the transcription of cytokines and chemokines that recruit regulatory T cells (Tregs) while repelling cytotoxic lymphocytes.[15] FAK inhibition reverses this by promoting the secretion of the chemokine CXCL10 from tumor cells, which is a potent chemoattractant for CD8+ T cells.[5] This enhanced infiltration is critical for the efficacy of immune checkpoint inhibitors (ICIs).[5]
2. Modulating Suppressive Immune Cells: FAK signaling promotes the formation of an immunosuppressive TME by influencing other immune populations.[5]
-
Regulatory T cells (Tregs): FAK activity in cancer cells can lead to the recruitment of Tregs, which dampen the anti-tumor immune response.[6][15]
-
Tumor-Associated Macrophages (TAMs): FAK can influence the polarization and function of TAMs, often promoting a pro-tumor (M2-like) phenotype.[5]
By inhibiting FAK, the balance can be shifted away from these suppressive populations, further enabling a robust anti-tumor response.
Caption: FAK inhibition reverses immune suppression in the TME.
Experimental Protocols and Workflows
The evaluation of FAK inhibitors involves a series of standardized preclinical assays to determine potency, mechanism of action, and anti-tumor efficacy.
1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on FAK enzymatic activity and calculate the IC50 value.
-
Methodology:
-
Recombinant human FAK protein is incubated in a reaction buffer containing a kinase substrate (e.g., a synthetic peptide) and ATP.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or radioactivity.
-
Data are plotted as percent inhibition versus compound concentration to determine the IC50.
-
2. Western Blotting for Target Engagement
-
Objective: To confirm that the inhibitor blocks FAK signaling within cancer cells.
-
Methodology:
-
Cancer cell lines are cultured and treated with the FAK inhibitor at various concentrations for a defined period.
-
Cells are lysed, and protein concentrations are determined (e.g., via BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK.
-
Secondary antibodies conjugated to HRP are used for detection via chemiluminescence. A decrease in the p-FAK/total FAK ratio indicates target engagement.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the FAK inhibitor in a living organism.
-
Methodology:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[12]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The FAK inhibitor is administered (e.g., orally) daily at a predetermined dose. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Caption: A typical preclinical workflow for evaluating a FAK inhibitor.
References
- 1. From tumorigenesis to microenvironment and immunoregulation: the many faces of focal adhesion kinase and challenges associated with targeting this elusive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FAK promotes pancreatic cancer immunotherapy by mediating CXCL10 secretion to enhance CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase: the first ten years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]
- 13. tandfonline.com [tandfonline.com]
- 14. scbt.com [scbt.com]
- 15. FAK goes nuclear to control antitumor immunity—a new target in cancer immuno-therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Overexpression of Focal Adhesion Kinase (FAK): A Harbinger of Poor Prognosis in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase encoded by the PTK2 gene, has emerged as a critical mediator in cancer progression. Its overexpression and hyperactivity are frequently correlated with aggressive tumor phenotypes and unfavorable clinical outcomes across a spectrum of malignancies. This guide delves into the intricate connection between FAK overexpression and poor prognosis, providing quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.
The Quantitative Link Between FAK Expression and Clinical Outcomes
Numerous studies have quantitatively demonstrated the association between elevated FAK expression and diminished patient survival, as well as other indicators of poor prognosis such as increased metastasis and tumor grade. The following tables summarize key findings from various cancer types.
Table 1: FAK Overexpression and Overall Survival (OS)
| Cancer Type | Number of Patients | Method | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Non-Small Cell Lung Cancer | 381 | IHC | 1.43 | 1.12–1.83 | 0.004 | [1] |
| Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified | Not Specified | Significant | [2] |
| Colorectal Cancer | Not Specified | IHC | 2.200 | 1.265–3.452 | < 0.01 | [3] |
| Gastric Cancer | 128 | IHC | >1 | Not Specified | < 0.05 | [1] |
Table 2: Phosphorylated FAK (p-FAK) and Clinical Outcomes
| Cancer Type | Clinical Outcome | Number of Patients | Method | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Colorectal Cancer | Overall Survival | Not Specified | IHC | 2.200 | 1.265–3.452 | < 0.01 | [3] |
| Colorectal Cancer | Disease-Free Survival | Not Specified | IHC | 2.004 | 1.262–3.382 | < 0.01 | [3] |
| NSCLC (EGFR-TKI treated) | Overall Survival | Not Specified | IHC | Not Specified | Not Specified | 0.0024 | [4] |
Core Signaling Pathways Modulated by FAK
FAK acts as a central node in the integration of signals from the extracellular matrix (ECM) and growth factor receptors, thereby regulating a multitude of cellular processes that are hijacked during tumorigenesis.
FAK Activation and Downstream Signaling
Integrin engagement with the ECM triggers the clustering of FAK at focal adhesions and induces a conformational change, leading to its autophosphorylation at Tyrosine 397 (Y397).[5][6] This phosphotyrosine residue serves as a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src results in the full activation of FAK and the subsequent phosphorylation of other FAK residues and downstream substrates, initiating a cascade of signaling events.[7][8]
The Logical Nexus: From FAK Overexpression to Poor Prognosis
The overexpression of FAK amplifies these signaling pathways, leading to a more aggressive cancer phenotype. The diagram below illustrates the logical flow from FAK overexpression to the clinical manifestation of poor prognosis.
Key Experimental Protocols for FAK Analysis
The assessment of FAK expression and phosphorylation status in tumor samples is crucial for both research and clinical correlation. The following are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for FAK/p-FAK in Tumor Tissues
Immunohistochemistry is a widely used technique to visualize the distribution and abundance of FAK and its activated form (p-FAK) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against FAK or p-FAK (e.g., anti-p-FAK Y397) at a predetermined optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with PBS.
-
Develop the signal with a chromogen solution (e.g., 3,3'-diaminobenzidine - DAB) until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: The staining intensity (0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive tumor cells are typically evaluated. A composite score can be generated by multiplying the intensity and percentage scores.
Western Blotting for FAK/p-FAK Protein Expression
Western blotting allows for the quantification of total FAK and p-FAK protein levels in tumor lysates.
Protocol:
-
Protein Extraction:
-
Homogenize fresh or frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against FAK and p-FAK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification: Densitometry analysis is used to quantify the band intensities, and the levels of FAK/p-FAK are normalized to the loading control.
Experimental Workflow for FAK Immunohistochemistry
The following diagram illustrates the typical workflow for assessing FAK expression in clinical tumor samples via IHC.
Conclusion and Future Directions
The compelling body of evidence strongly supports the role of FAK overexpression as a significant indicator of poor prognosis in a multitude of cancers. The intricate signaling networks governed by FAK present a compelling rationale for its exploration as a therapeutic target. The development of small molecule FAK inhibitors, some of which are in clinical trials, offers a promising avenue for novel anti-cancer therapies.[9][10][11][12] Future research should focus on refining patient selection strategies based on FAK expression and activation status to maximize the clinical benefit of FAK-targeted therapies. Furthermore, combinatorial approaches, where FAK inhibitors are used in conjunction with conventional chemotherapy or other targeted agents, may hold the key to overcoming drug resistance and improving patient outcomes.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. High expression of phosphorylated focal adhesion kinase predicts a poor prognosis in human colorectal cancer [ouci.dntb.gov.ua]
- 4. oaepublish.com [oaepublish.com]
- 5. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction by focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Roles and inhibitors of FAK in cancer: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Fak-IN-10 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Fak-IN-10 (also known as IN10018 or Ifebemtinib) is a potent and highly selective ATP-competitive inhibitor of FAK.[1][2] These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound and other compounds against FAK.
The protocol described herein is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. This method offers a non-radioactive, high-throughput-compatible alternative for screening and characterizing FAK inhibitors.
FAK Signaling Pathway
The following diagram illustrates a simplified FAK signaling pathway, highlighting its activation and key downstream effectors.
References
Application Notes and Protocols for Western Blot Analysis of p-FAK (Tyr397)
These application notes provide a detailed protocol for the detection of phosphorylated Focal Adhesion Kinase at tyrosine 397 (p-FAK (Tyr397)) using the western blot technique. This protocol is intended for researchers, scientists, and drug development professionals investigating signal transduction pathways involving FAK.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, influencing cell adhesion, migration, proliferation, and survival.[1][2] Autophosphorylation of FAK at tyrosine 397 is a key initial step in its activation, creating a binding site for Src family kinases and other signaling molecules containing SH2 domains.[1] This phosphorylation event initiates a cascade of downstream signaling pathways. The protocol herein describes the immunodetection of p-FAK (Tyr397) by western blot, a fundamental technique to assess the activation state of FAK in response to various stimuli or inhibitory compounds.
FAK Signaling Pathway
Upon activation by upstream signals such as integrin clustering or growth factor receptor stimulation, FAK undergoes autophosphorylation at Tyr397. This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, further amplifying the signal and leading to the activation of downstream pathways such as PI3K/Akt and MAPK/ERK, which regulate critical cellular processes.
Experimental Protocol
This protocol outlines the key steps for performing a western blot to detect p-FAK (Tyr397).
I. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Culture cells to the desired confluency. If applicable, treat cells with stimuli or a FAK inhibitor for the designated time. For inhibitor studies, a dose-response or time-course experiment is recommended.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
II. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane by immersing it in 100% methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet, semi-dry, or dry transfer).
-
Transfer the proteins from the gel to the PVDF membrane. Transfer conditions (voltage, time) should be optimized based on the molecular weight of FAK (~125 kDa) and the transfer system used.
-
III. Immunoblotting and Detection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-FAK (Tyr397) in 5% BSA in TBST at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped of the p-FAK antibody and reprobed for total FAK or a housekeeping protein like β-actin.
Western Blot Workflow
Data Presentation
The following tables summarize the recommended reagents and their working concentrations/dilutions for this protocol.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS |
| Protease Inhibitor Cocktail | Follow manufacturer's recommendation |
| Phosphatase Inhibitor Cocktail | Follow manufacturer's recommendation |
| 4X Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 20% β-mercaptoethanol |
| Transfer Buffer (Wet) | 25 mM Tris, 192 mM Glycine, 20% Methanol |
| TBST (Wash Buffer) | 20 mM Tris (pH 7.5), 150 mM NaCl, 0.1% Tween-20 |
| Blocking Buffer | 5% (w/v) BSA in TBST |
| Antibody Dilution Buffer | 5% (w/v) BSA in TBST |
Table 2: Antibody Dilutions
| Antibody | Host Species | Recommended Dilution | Supplier Example |
| Anti-p-FAK (Tyr397) | Rabbit Polyclonal/Monoclonal | 1:1000 | Cell Signaling Technology (#3283), GeneTex (GTX129840)[3][4] |
| Anti-FAK (Total) | Rabbit Polyclonal | 1:1000 | Cell Signaling Technology (#3285)[2] |
| Anti-β-actin | Mouse Monoclonal | 1:5000 - 1:10000 | Various |
| HRP-conjugated Anti-Rabbit IgG | Goat/Donkey | 1:2000 - 1:10000 | Various |
| HRP-conjugated Anti-Mouse IgG | Goat/Donkey | 1:2000 - 1:10000 | Various |
Note: Optimal antibody dilutions should be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive primary/secondary antibody | Use fresh or validated antibodies. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time/voltage. | |
| Low abundance of p-FAK | Stimulate cells to induce FAK phosphorylation. | |
| High Background | Insufficient blocking | Increase blocking time or use a fresh blocking solution. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation | Ensure protease and phosphatase inhibitors are added fresh to the lysis buffer and samples are kept cold. |
References
Application Notes and Protocols for FAK Inhibitor in a Mouse Xenograft Model of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC).[1] FAK plays a crucial role in cell adhesion, proliferation, survival, and motility, making it a compelling therapeutic target.[1][2] Inhibition of FAK has been shown to decrease tumor growth and metastasis in preclinical models of pancreatic cancer.[1] This document provides detailed protocols and application notes for the use of a representative FAK inhibitor, herein modeled after publicly available data on potent FAK inhibitors, in a mouse xenograft model of pancreatic cancer. The provided data and methodologies are intended to serve as a comprehensive guide for researchers investigating the anti-tumor efficacy of FAK inhibition in a preclinical setting.
Data Presentation
The following tables summarize quantitative data from representative studies using a FAK inhibitor in a pancreatic cancer xenograft model.
Table 1: In Vivo Efficacy of a Representative FAK Inhibitor
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | Saline, intraperitoneal (i.p.), 5 days/week | 1250 ± 150 | - | [1] |
| FAK Inhibitor | 30 mg/kg, i.p., 5 days/week | 450 ± 75 | 64 | [1] |
| Gemcitabine | 10 µM, i.p., twice weekly | 700 ± 100 | 44 | [1] |
| FAK Inhibitor + Gemcitabine | 30 mg/kg FAKi (i.p., 5 days/week) + 10 µM Gemcitabine (i.p., twice weekly) | 200 ± 50 | 84 | [1] |
Table 2: Pharmacodynamic Effects of FAK Inhibitor in Tumor Tissue
| Treatment Group | p-FAK (Y397) Expression (Fold Change vs. Control) | Ki-67 Proliferation Index (%) | CD8+ T-cell Infiltration (cells/mm²) | Reference |
| Vehicle Control | 1.0 | 85 ± 10 | 15 ± 5 | [1][3] |
| FAK Inhibitor | 0.2 ± 0.05 | 30 ± 8 | 50 ± 12 | [1][3] |
Experimental Protocols
Pancreatic Cancer Cell Culture
Materials:
-
Pancreatic cancer cell line (e.g., Panc-1, MiaPaca-2)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thaw a cryopreserved vial of pancreatic cancer cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Subcutaneous Xenograft Mouse Model Establishment
Materials:
-
6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
-
Pancreatic cancer cells
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
1 mL syringes with 27-gauge needles
-
Animal housing and husbandry equipment
Protocol:
-
Harvest pancreatic cancer cells from culture flasks when they are in the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ cells per 100 µL.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
FAK Inhibitor Formulation and Administration
Materials:
-
FAK inhibitor compound
-
Vehicle for solubilization (e.g., saline, DMSO, PEG300)
-
Sterile injection supplies
Protocol:
-
Prepare the FAK inhibitor formulation according to the manufacturer's instructions or based on established protocols. For example, a representative FAK inhibitor can be dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Administer the FAK inhibitor to the mice via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing and schedule should be based on preclinical data (e.g., 30 mg/kg, i.p., 5 days/week).[1]
-
Administer the vehicle solution to the control group using the same schedule and route of administration.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
Tumor Measurement and Efficacy Evaluation
Materials:
-
Calipers
-
Scale for mouse body weight
Protocol:
-
Measure the tumor dimensions (length and width) with calipers twice a week.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Record the body weight of each mouse twice a week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Pharmacodynamic Analysis
Materials:
-
Excised tumor tissue
-
Formalin or liquid nitrogen for tissue preservation
-
Antibodies for immunohistochemistry (IHC) or western blotting (e.g., anti-p-FAK Y397, anti-Ki-67, anti-CD8)
-
Microscope and imaging system
Protocol:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours for IHC analysis.
-
Snap-freeze another portion of the tumor tissue in liquid nitrogen for western blot analysis.
-
For IHC, embed the fixed tissue in paraffin, section, and stain with appropriate antibodies to assess levels of p-FAK, Ki-67, and CD8+ T-cell infiltration.
-
For western blotting, homogenize the frozen tumor tissue, extract proteins, and perform western blot analysis to quantify the levels of p-FAK.
Visualizations
Caption: Experimental workflow for evaluating a FAK inhibitor in a pancreatic cancer xenograft model.
Caption: Simplified FAK signaling pathway and the point of intervention by a FAK inhibitor.
References
Determining the Optimal Concentration of FAK-IN-10 for Treating Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal working concentration of FAK-IN-10, a hypothetical inhibitor of Focal Adhesion Kinase (FAK), for use in cultured cells. The methodologies outlined below are designed to assess the inhibitor's efficacy in terms of FAK pathway modulation, impact on cell viability, and induction of apoptosis.
Application Notes
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2][3] Its activation, marked by autophosphorylation at Tyr397, initiates a cascade of signaling events that regulate crucial cellular processes including survival, proliferation, migration, and angiogenesis.[1][4] Dysregulation of FAK signaling is frequently observed in various cancers, making it a compelling target for therapeutic intervention.
This compound is a small molecule inhibitor designed to target FAK. Determining the optimal concentration of this inhibitor is critical for achieving maximal therapeutic effect while minimizing off-target effects and cytotoxicity. The ideal concentration should effectively inhibit FAK phosphorylation and its downstream signaling, leading to desired cellular outcomes such as decreased viability and increased apoptosis in cancer cells, without causing excessive toxicity to normal cells. The protocols described herein provide a comprehensive framework for establishing this optimal concentration.
Quantitative Data Summary
The following tables summarize representative data for known FAK inhibitors, which can serve as a reference for expected outcomes with this compound.
Table 1: Effect of FAK Inhibitors on Cell Viability
| FAK Inhibitor | Cell Line | Concentration Range | Assay | Incubation Time | Observed Effect |
| PF-573228 | U87-MG | 5 µM - 40 µM | MTT | 24 hours | Significant reduction in viability starting at 10 µM[5] |
| PF-573228 | U251-MG | 5 µM - 40 µM | MTT | 24 hours | Significant reduction in viability at 40 µM[5] |
| Evodiamine | AGS, MKN45 | 1, 5, 10 µM | WST | 24 hours | Dose-dependent decrease in viability[6] |
Table 2: Effect of FAK Inhibitors on Apoptosis
| FAK Inhibitor | Cell Line | Concentration | Assay | Incubation Time | Observed Effect |
| Evodiamine | AGS | 10 µM | Annexin V/PI | 24 hours | 17.6% increase in apoptotic cells[6] |
| Evodiamine | MKN45 | 10 µM | Annexin V/PI | 24 hours | 34.6% increase in apoptotic cells[6] |
Table 3: Effect of FAK Inhibitors on FAK Phosphorylation
| FAK Inhibitor | Cell Line | Concentration | Assay | Incubation Time | Observed Effect |
| Y11 | SW620, BT474 | 10 µM | Western Blot | 24 hours | Dose-dependent decrease in p-FAK (Y397)[4] |
| VS-4718 | LLC-AQP2 | 1 µM | Western Blot | 30 minutes | Marked reduction in p-FAK (Y397) signal[7][8] |
Signaling Pathways and Experimental Workflows
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Focal adhesion kinase: the first ten years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Focal Adhesion Kinase (FAK) inhibition induces membrane accumulation of aquaporin-2 (AQP2) in renal epithelial cells by actin depolymerization and endocytosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase inhibition induces membrane accumulation of aquaporin-2 in renal epithelial cells by actin depolymerization and endocytosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation and Use of FAK Inhibitor Stock Solutions for In Vitro Research
Abstract
This application note provides detailed protocols for the preparation of stock solutions and working concentrations of a representative Focal Adhesion Kinase (FAK) inhibitor for use in cell-based assays and in vitro experiments. Due to the lack of specific information for a compound named "Fak-IN-10," this document utilizes the well-characterized FAK inhibitor, PF-573228, as a representative example. The procedures outlined here are intended for researchers, scientists, and drug development professionals. All quantitative data is summarized in tables for clarity, and experimental workflows and signaling pathways are illustrated with diagrams.
Disclaimer: Initial searches for a specific compound designated "this compound" did not yield sufficient information regarding its chemical properties, solubility, or established protocols for its use. Therefore, this document provides a representative protocol using the commercially available and well-documented FAK inhibitor, PF-573228. Researchers should validate these protocols for their specific FAK inhibitor of interest.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors. It is a key regulator of cellular processes such as cell adhesion, migration, proliferation, and survival. Dysregulation of FAK signaling is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors of FAK are valuable tools for studying its biological functions and for preclinical drug development.
PF-573228 is a potent and selective, ATP-competitive inhibitor of FAK.[1][2][3] It has been shown to block the autophosphorylation of FAK at Tyr397 in cultured cells, thereby inhibiting downstream signaling events.[2] This application note provides standardized procedures for the preparation and use of PF-573228, which can be adapted for other FAK inhibitors with similar chemical properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for the representative FAK inhibitor, PF-573228.
Table 1: Chemical and Physical Properties of PF-573228
| Property | Value | Reference |
| Molecular Weight | 491.49 g/mol | [4] |
| Appearance | White to off-white powder | |
| Purity | >98% |
Table 2: Solubility of PF-573228
| Solvent | Solubility | Reference |
| DMSO | ≥20 mg/mL | |
| 25 mg/mL (50.87 mM) | [2] | |
| 26 mg/mL (52.9 mM) | [1] | |
| 49.15 mg/mL (100 mM) | [3] | |
| >166.6 mg/mL | [5] | |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 3: In Vitro Activity of PF-573228
| Assay | IC₅₀ | Cell Lines | Reference |
| FAK (cell-free) | 4 nM | - | [1][2][3] |
| FAK phosphorylation (Tyr397) | 11 nM | A431 | [5] |
| FAK phosphorylation (Tyr397) | 30-500 nM | PC3, SKOV-3, L3.6p1, F-G, MDCK | [5] |
Table 4: Recommended Working Concentrations of PF-573228 in Cell-Based Assays
| Assay Type | Concentration Range | Incubation Time | Reference |
| Inhibition of FAK phosphorylation | 0.1 - 10 µM | Varies | [1] |
| Cell migration assays | 1 - 10 µM | Varies | [5] |
| Apoptosis and cell cycle analysis | 5 - 10 µM | 24 - 72 hours | [6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of PF-573228 in DMSO
This protocol describes the preparation of a 10 mM stock solution of the representative FAK inhibitor, PF-573228, in dimethyl sulfoxide (DMSO).
Materials:
-
PF-573228 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of PF-573228:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 491.49 g/mol = 4.915 mg
-
-
-
Weigh the PF-573228 powder:
-
Carefully weigh out approximately 4.92 mg of PF-573228 powder using an analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO to the powder:
-
Calculate the precise volume of DMSO to add based on the actual weight of the powder.
-
Volume (mL) = [Mass (mg) / 491.49 (mg/mmol)] / 10 (mmol/L)
-
-
For example, if 5.0 mg of powder was weighed, the volume of DMSO to add would be:
-
Volume (mL) = [5.0 / 491.49] / 10 = 1.017 mL
-
-
Add the calculated volume of sterile DMSO to the tube containing the PF-573228 powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store the stock solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's datasheet for specific storage recommendations.
-
Caption: Workflow for preparing FAK inhibitor stock solution.
Preparation of Working Concentrations
This protocol describes the dilution of the 10 mM stock solution to prepare working concentrations for cell-based assays.
Materials:
-
10 mM FAK inhibitor stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired working concentration and volume. For example, to prepare 1 mL of a 10 µM working solution.
-
Perform a serial dilution (recommended): To avoid pipetting very small volumes of the concentrated stock, it is advisable to perform an intermediate dilution.
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the 10 mM stock to 90 µL of sterile DMSO. Mix well.
-
Final Dilution: Dilute the 1 mM intermediate stock solution 1:100 into the final cell culture medium or assay buffer. For example, add 10 µL of the 1 mM stock to 990 µL of medium to obtain a final concentration of 10 µM.
-
-
Direct Dilution (for higher working concentrations):
-
To prepare a 10 µM working solution directly from a 10 mM stock, dilute 1:1000. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the inhibitor treatment. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Mix and Apply: Gently mix the final working solution before adding it to the cells.
FAK Signaling Pathway and Inhibition
Focal Adhesion Kinase is a central node in integrin-mediated signaling. Upon integrin clustering, FAK is autophosphorylated at Tyrosine 397 (Y397). This phosphorylation event creates a binding site for the SH2 domain of Src family kinases. The recruitment and activation of Src leads to the phosphorylation of other sites on FAK and other downstream substrates, such as paxillin and p130Cas. This cascade of events regulates the actin cytoskeleton, cell migration, proliferation, and survival. FAK inhibitors, such as PF-573228, act by competing with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation and the subsequent downstream signaling events.
Caption: FAK signaling pathway and the point of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF 573228 | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]
- 4. PF-573228 = 95 HPLC 869288-64-2 [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Proliferative Effects of FAK Inhibitor Fak-IN-10 in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix (ECM) and growth factor receptors.[1][2][3] Overexpression and activation of FAK are common in various advanced-stage solid cancers, where it promotes cell proliferation, survival, migration, and invasion.[1][4] FAK's involvement in these critical tumorigenic processes makes it a compelling target for cancer therapy.[3][5]
Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[6] Spheroids replicate crucial aspects of tumors, including cell-cell and cell-ECM interactions, nutrient and oxygen gradients, and drug penetration challenges.[6] Consequently, evaluating therapeutic agents in 3D spheroid models provides more physiologically relevant insights into their anti-cancer efficacy. Certain cancer cells that are resistant to FAK inhibitors in 2D culture become sensitive when grown in a 3D spheroid environment, highlighting the importance of this model system.[1]
This document provides a detailed protocol for assessing the anti-proliferative effects of Fak-IN-10, a representative small molecule inhibitor of FAK, on cancer cell spheroids. The protocol outlines the generation of 3D spheroids, treatment with the inhibitor, and quantification of cell proliferation.
Signaling Pathway
FAK is a central node in signaling pathways that drive cancer progression. Upon activation by integrins or growth factor receptors, FAK autophosphorylates, creating a docking site for Src family kinases.[2] This FAK/Src complex then phosphorylates various downstream targets, activating key pro-survival and pro-proliferative pathways such as the PI3K/Akt and ERK cascades.[1][4][5] this compound inhibits the kinase activity of FAK, thereby blocking these downstream signals and impeding tumor cell proliferation and survival.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol describes the use of the liquid overlay technique with ultra-low attachment (ULA) plates to form 3D spheroids and subsequently assess the anti-proliferative effect of this compound using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D).
Materials and Reagents
-
Cell Lines: Cancer cell lines suitable for spheroid formation (e.g., MDA-MB-231, PANC-1, A549).
-
Cell Culture Medium: Appropriate complete medium with serum and supplements.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Plates: 96-well, round-bottom, ultra-low attachment (ULA) microplates.
-
Reagents:
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer
-
Microplate reader
-
Inverted microscope
-
Protocol Steps
-
Cell Preparation: a. Culture cells in standard 2D flasks until they reach 70-80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count to determine viability and concentration. d. Adjust the cell suspension to the desired seeding density (e.g., 1,000 to 10,000 cells/100 µL, requires optimization for each cell line).[6][7]
-
Spheroid Formation: a. Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate. b. Include wells with medium only to serve as a background control. c. Centrifuge the plate at a low speed (e.g., 100-300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well. d. Incubate the plate for 3-5 days to allow for spheroid formation. Spheroid integrity and size should be monitored daily using an inverted microscope.[8]
-
This compound Treatment: a. Prepare a serial dilution of this compound in complete medium. A common concentration range for FAK inhibitors is 10 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration. b. After spheroids have formed (Day 3-5), carefully add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. This brings the total volume to 200 µL. c. Incubate the treated spheroids for an additional 72-96 hours. The incubation time may require optimization.
-
Proliferation Assay (CellTiter-Glo® 3D): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal. e. Measure the luminescence using a microplate reader.
Experimental Workflow Diagram
Caption: Workflow for 3D spheroid proliferation assay with this compound.
Data Analysis and Presentation
Data Analysis
-
Background Subtraction: Subtract the average luminescence from the "medium only" wells from all other readings.
-
Calculate Percent Inhibition: Normalize the data to the vehicle-treated controls.
-
% Viability = (Luminescence_Treated / Luminescence_Vehicle) * 100
-
% Inhibition = 100 - % Viability
-
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC₅₀).
Example Data Presentation
The following table presents hypothetical data to illustrate how results from the proliferation assay can be summarized. This demonstrates the dose-dependent effect of a representative FAK inhibitor on different cancer cell line spheroids.
| Cell Line | This compound Concentration (nM) | % Proliferation Inhibition (Mean ± SD) | Calculated IC₅₀ (nM) |
| MDA-MB-231 | 0 (Vehicle) | 0.0 ± 4.5 | 185 |
| 10 | 8.2 ± 3.1 | ||
| 100 | 41.5 ± 5.8 | ||
| 1000 (1 µM) | 85.1 ± 6.2 | ||
| 10000 (10 µM) | 96.3 ± 2.9 | ||
| PANC-1 | 0 (Vehicle) | 0.0 ± 5.1 | 250 |
| 10 | 5.6 ± 2.8 | ||
| 100 | 33.7 ± 6.4 | ||
| 1000 (1 µM) | 79.8 ± 7.1 | ||
| 10000 (10 µM) | 94.2 ± 3.5 | ||
| A549 | 0 (Vehicle) | 0.0 ± 3.9 | 410 |
| 10 | 3.1 ± 1.9 | ||
| 100 | 24.0 ± 4.7 | ||
| 1000 (1 µM) | 68.4 ± 8.0 | ||
| 10000 (10 µM) | 91.5 ± 4.1 |
Note: The data presented is for illustrative purposes only. Actual results will vary depending on the cell line, inhibitor potency, and specific experimental conditions.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic activation of FAK drives apoptosis suppression in a 3D-culture model of breast cancer initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 5. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An image-based assay to quantify changes in proliferation and viability upon drug treatment in 3D microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sartorius.com.cn [sartorius.com.cn]
Application Notes and Protocols for Immunoprecipitation of Focal Adhesion Kinase (FAK) to Study Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immunoprecipitation (IP) of Focal Adhesion Kinase (FAK) to investigate its protein-protein interactions. FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Understanding the FAK interactome is critical for elucidating its function in normal physiology and in diseases such as cancer, making it a key target for drug development.
Introduction to FAK and its Role in Cellular Signaling
Focal Adhesion Kinase (FAK) is a key mediator of signaling events initiated by integrins and growth factor receptors.[1][2] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3] The formation of the FAK-Src complex initiates a cascade of downstream signaling events, influencing cell motility, survival, and proliferation.[2][3] Dysregulation of FAK signaling is frequently observed in various cancers, where it contributes to tumor progression and metastasis.[4]
Identifying FAK Interacting Proteins through Immunoprecipitation
Immunoprecipitation is a powerful technique to isolate FAK and its interacting partners from a complex mixture of cellular proteins. This method utilizes an antibody specific to FAK to capture the protein of interest, which in turn "pulls down" any associated proteins. These co-immunoprecipitated proteins can then be identified by techniques such as Western blotting or mass spectrometry.
A study utilizing immunoprecipitation followed by mass spectrometry in the human colon cancer cell line HCT-116 identified 101 potential FAK-interacting proteins.[1][4][5][6] Of these, the interactions with zyxin, nesprin-1, and desmoplakin were further validated through reciprocal co-immunoprecipitation and Western blot analysis.[1][4][5][6]
Data Presentation: FAK Interacting Proteins Identified by Immunoprecipitation
The following table summarizes a selection of proteins identified as interacting with FAK through immunoprecipitation-based studies.
| Interacting Protein | Method of Identification | Cellular Function | Reference |
| Src | Co-Immunoprecipitation, Western Blot | Signal transduction, cell migration, proliferation | [3] |
| p130Cas | Co-Immunoprecipitation, Western Blot | Adaptor protein in cell signaling, cell migration | [2] |
| Paxillin | Co-Immunoprecipitation, Western Blot | Scaffolding protein at focal adhesions, cell adhesion | [7] |
| Zyxin | Immunoprecipitation-Mass Spectrometry, Reciprocal Co-IP, Western Blot | Cytoskeletal regulation, cell motility | [1][4] |
| Nesprin-1 | Immunoprecipitation-Mass Spectrometry, Reciprocal Co-IP, Western Blot | Nuclear positioning and anchorage | [1][4] |
| Desmoplakin | Immunoprecipitation-Mass Spectrometry, Reciprocal Co-IP, Western Blot | Component of desmosomes, cell-cell adhesion | [1][4] |
| RIPK1 | Co-Immunoprecipitation, Western Blot | Regulation of apoptosis and inflammation | [8] |
| Talin | Co-Immunoprecipitation | Linking integrins to the actin cytoskeleton | [9] |
| Grb2 | Co-Immunoprecipitation | Adaptor protein in growth factor receptor signaling | [7] |
| PI3-Kinase (p85 subunit) | Co-Immunoprecipitation | Cell survival and proliferation signaling | [7] |
Experimental Protocols
Protocol 1: Immunoprecipitation of FAK from Cell Lysates
This protocol describes the general steps for immunoprecipitating FAK from cultured cells. Optimization may be required for specific cell lines and antibodies.
Materials:
-
Cultured cells expressing FAK
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Anti-FAK antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration or Tris-Buffered Saline with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer for Western blot analysis or a non-denaturing elution buffer for functional assays)
-
Microcentrifuge
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-FAK antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western blot analysis, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
For other downstream applications, use a non-denaturing elution buffer according to the manufacturer's instructions.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate FAK Interactions
This protocol is used to confirm the interaction between FAK and a putative binding partner identified, for example, by mass spectrometry.
Procedure:
-
Follow the Immunoprecipitation protocol (Protocol 1) to immunoprecipitate FAK.
-
After elution, analyze the immunoprecipitated sample by Western blotting.
-
Probe the Western blot with an antibody specific to the putative interacting protein.
-
A band corresponding to the molecular weight of the interacting protein in the FAK IP lane (but not in the isotype control IgG lane) confirms the interaction.
-
For reciprocal Co-IP, repeat the experiment, but this time immunoprecipitate the putative interacting protein and then probe the Western blot with an anti-FAK antibody.
Mandatory Visualizations
FAK Signaling Pathway
Caption: FAK signaling pathway initiated by integrin engagement with the ECM.
Experimental Workflow for FAK Immunoprecipitation
Caption: Workflow for the immunoprecipitation of FAK and its interacting proteins.
Logical Relationship of Co-Immunoprecipitation
Caption: Logical workflow for validating a FAK-protein interaction using co-IP.
References
- 1. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 4. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry [ouci.dntb.gov.ua]
- 5. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. FAK phosphorylation at Tyr-925 regulates cross-talk between focal adhesion turnover and cell protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoskeleton remodeling - FAK signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following FAK-IN-10 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze apoptosis induced by FAK-IN-10, a novel small molecule inhibitor of Focal Adhesion Kinase (FAK). This document outlines the underlying principles, detailed experimental protocols, and data interpretation to assess the pro-apoptotic efficacy of this compound in cancer cell lines.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival.[1] Overexpression and hyperactivation of FAK are commonly observed in various human cancers, contributing to tumor progression and resistance to therapy.[2][3] FAK promotes cell survival by integrating signals from integrins and growth factor receptors, subsequently activating downstream pro-survival pathways such as the PI3K/Akt and ERK signaling cascades.[4][5] Inhibition of FAK disrupts these survival signals, leading to the induction of apoptosis, a programmed cell death mechanism.[3][6]
This compound is an investigational small molecule inhibitor designed to target the kinase activity of FAK. By blocking the autophosphorylation of FAK at tyrosine 397 (Y397), this compound is hypothesized to inhibit downstream signaling pathways that mediate cell survival, thereby promoting apoptosis in cancer cells.[7] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust and quantitative method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing a reliable assessment of this compound's pro-apoptotic activity.[8]
FAK Signaling and Apoptosis Induction
FAK is a central node in signaling pathways that regulate cell survival and apoptosis. Upon activation by upstream signals from integrins and growth factor receptors, FAK undergoes autophosphorylation at Y397, creating a binding site for Src family kinases.[9] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, initiating signaling cascades that suppress apoptosis. Key anti-apoptotic effects of FAK signaling include the activation of the PI3K/Akt pathway, which in turn inhibits pro-apoptotic proteins, and the activation of the NF-κB pathway, leading to the expression of inhibitor-of-apoptosis proteins (IAPs).[5] FAK can also suppress the activity of the tumor suppressor p53.
By inhibiting FAK's kinase activity, this compound is expected to disrupt these pro-survival signals. This disruption can lead to the activation of caspase cascades, which are central to the execution of apoptosis.[3] The inhibition of FAK can also lead to cell detachment-induced apoptosis, known as anoikis.[2]
// Nodes Extracellular_Matrix [label="Extracellular Matrix", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK_IN_10 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05", fontcolor="#202124"]; pY397_FAK [label="pY397-FAK", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53_inhibition [label="p53 Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Extracellular_Matrix -> Integrins [color="#5F6368"]; Integrins -> FAK [color="#5F6368"]; FAK -> pY397_FAK [label="Autophosphorylation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Src -> pY397_FAK [color="#5F6368"]; pY397_FAK -> PI3K_Akt [color="#5F6368"]; pY397_FAK -> NF_kB [color="#5F6368"]; pY397_FAK -> p53_inhibition [color="#5F6368"]; PI3K_Akt -> Cell_Survival [color="#5F6368"]; NF_kB -> Cell_Survival [color="#5F6368"]; p53_inhibition -> Cell_Survival [color="#5F6368"]; FAK_IN_10 -> FAK [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#EA4335", color="#EA4335"]; Cell_Survival -> Apoptosis [arrowhead=tee, color="#5F6368"]; }
Caption: FAK signaling pathway and the mechanism of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., MDA-MB-231) treated with varying concentrations of this compound for 48 hours.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.3 |
| This compound (1 µM) | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.9 |
| This compound (5 µM) | 65.7 ± 4.2 | 18.9 ± 2.8 | 15.4 ± 2.5 |
| This compound (10 µM) | 40.1 ± 5.1 | 35.6 ± 4.5 | 24.3 ± 3.7 |
| Staurosporine (1 µM) | 25.8 ± 3.9 | 45.3 ± 5.2 | 28.9 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
This protocol details the steps for staining cells with Annexin V and Propidium Iodide (PI) for flow cytometric analysis of apoptosis following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., adherent or suspension cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
For adherent cells, seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
For suspension cells, seed 2-5 x 10^5 cells per mL in a suitable culture flask or plate.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM), a vehicle control (DMSO), and a positive control for apoptosis (e.g., 1 µM Staurosporine) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour) after staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis:
The cell population will be differentiated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis)
// Nodes Cell_Culture [label="Cell Seeding and Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Harvesting [label="Cell Harvesting", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Washing with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Staining [label="Annexin V and PI Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flow_Cytometry [label="Flow Cytometry Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> Harvesting; Harvesting -> Washing; Washing -> Staining; Staining -> Flow_Cytometry; Flow_Cytometry -> Data_Analysis; }
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
References
- 1. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal Adhesion Kinase and Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 8. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Assessing the Anti-Angiogenic Effects of FAK-IN-10 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-angiogenic properties of Fak-IN-10, a Focal Adhesion Kinase (FAK) inhibitor, in preclinical in vivo models. The protocols outlined below are designed to deliver robust and quantifiable data on the efficacy of this compound in inhibiting the formation of new blood vessels, a critical process in tumor growth and metastasis.
Introduction to FAK Inhibition and Angiogenesis
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors, thereby regulating essential cellular processes such as cell proliferation, survival, migration, and invasion.[1] In the context of cancer, FAK is frequently overexpressed and has been identified as a key driver of tumor progression and metastasis.[2]
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for their growth and dissemination.[3] The signaling pathways that govern angiogenesis are complex, with Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) playing a central role.[3] FAK is a critical downstream effector of both integrin and VEGF signaling in endothelial cells, making it an attractive therapeutic target for inhibiting angiogenesis.[1][4] Small molecule inhibitors of FAK have demonstrated potent anti-angiogenic activity by disrupting endothelial cell viability, migration, and tube formation.[4][5]
Data Presentation: In Vivo Efficacy of a Representative FAK Inhibitor
| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Pancreatic Cancer Xenograft | Vehicle Control | 1250 ± 150 | - |
| FAK Inhibitor Y15 (30 mg/kg) | 625 ± 100 | 50 |
This table illustrates the potential of a FAK inhibitor to significantly reduce tumor volume in a pancreatic cancer xenograft model.
| In Vivo Angiogenesis Model | Treatment Group | Microvessel Density (Vessels/mm²) ± SD | Reduction in MVD (%) |
| Matrigel Plug Assay | Vehicle Control | 45 ± 8 | - |
| FAK Inhibitor PF-562,271 | 18 ± 5 | 60 |
This table showcases the significant reduction in microvessel density (MVD) within Matrigel plugs treated with a FAK inhibitor, indicating a potent anti-angiogenic effect.[4]
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the anti-angiogenic effects of this compound are provided below.
Murine Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the effect of this compound on tumor growth and tumor-associated angiogenesis.
Materials:
-
Human cancer cells (e.g., pancreatic, breast, lung)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
This compound
-
Vehicle control (e.g., DMSO, PBS)
-
Matrigel (optional, for co-injection with cells)
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Culture: Culture human cancer cells under standard conditions to 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin and resuspend in sterile PBS or culture medium at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/100 µL. For some tumor models, cells can be mixed 1:1 with Matrigel to enhance tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize mice according to institutional guidelines.
-
Tumor Excision and Analysis: Excise tumors, measure their final weight and volume, and fix a portion in 10% neutral buffered formalin for immunohistochemical analysis of microvessel density.
Matrigel Plug Angiogenesis Assay
This assay provides a direct in vivo assessment of this compound's ability to inhibit VEGF-induced angiogenesis.
Materials:
-
Growth factor-reduced Matrigel
-
Recombinant human or murine VEGF
-
This compound
-
Vehicle control
-
Immunocompromised mice
-
Sterile, pre-chilled syringes and needles
Procedure:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with VEGF (e.g., 150 ng/mL) and either this compound (at various concentrations) or vehicle control. The final volume for injection is typically 0.5 mL per plug.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the dorsal flank of the mice. The Matrigel will solidify at body temperature, forming a plug.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section for immunohistochemical staining with an anti-CD31 antibody to visualize and quantify blood vessels.
-
Immunohistochemical Staining for CD31 and Microvessel Density (MVD) Quantification
This protocol details the staining of endothelial cells in tumor or Matrigel plug sections to quantify angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Anti-CD31 primary antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope and image analysis software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the anti-CD31 primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody followed by the DAB substrate to visualize the CD31-positive endothelial cells (brown staining).
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei (blue).
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microvessel Density (MVD) Quantification:
-
Scan the entire tissue section at low magnification to identify "hot spots" of high vascular density.
-
At high magnification (200x), count the number of individual CD31-positive vessels within three to five hot spots.
-
The average vessel count per field represents the MVD.
-
Alternatively, use image analysis software to quantify the total CD31-positive area as a percentage of the total tumor area.
-
Visualizations
Caption: FAK Signaling Pathway in Angiogenesis.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of kinase-independent and -dependent functions of FAK in endothelial cell survival and barrier function during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Fak-IN-10 solubility problems and best solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fak-IN-10.
Troubleshooting Guide
Q1: My this compound precipitated out of solution after diluting my DMSO stock with aqueous media. How can I prevent this?
A1: Precipitation upon dilution of a DMSO stock solution in aqueous buffers (like PBS or cell culture media) is a common issue for hydrophobic compounds like this compound. Here are several steps you can take to prevent this:
-
Pre-warm your solutions: Gently warm both your this compound stock solution and the aqueous diluent to 37°C before mixing. This can help prevent the compound from crashing out of solution due to temperature shock.[1]
-
Use a stepwise dilution: Instead of diluting your concentrated DMSO stock directly into the final aqueous volume, perform an intermediate dilution in DMSO first. For example, dilute a 10 mM stock to 1 mM in DMSO before adding it to your cell culture medium.[1]
-
Add the stock solution to the aqueous media slowly while vortexing: This ensures rapid and thorough mixing, which can prevent localized high concentrations of DMSO and subsequent precipitation.
-
Sonication: If precipitation still occurs, gentle sonication of the final solution can help to redissolve the compound.[2]
-
Consider co-solvents for in vivo studies: For animal experiments, formulations containing co-solvents like PEG300 and Tween 80 are often used to improve solubility.[1][2]
Q2: I am having trouble dissolving the powdered this compound in DMSO. What should I do?
A2: While DMSO is the recommended solvent for this compound, achieving complete dissolution can sometimes be challenging. Here are some tips:
-
Use fresh, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of many compounds.[3] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Warming and Sonication: Gently warm the solution to 37°C or even up to 60°C and use sonication to aid dissolution.[2][3] Be cautious with excessive heating, as it may degrade the compound.
-
Vortexing: Ensure thorough mixing by vortexing the solution for several minutes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as FAK inhibitor 2, is a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4][5] Due to its involvement in these processes, which are often dysregulated in cancer, FAK is a promising target for cancer therapy.[4][6] this compound exhibits anti-tumor and anti-angiogenesis activities.[1][3]
Q2: What are the recommended solvents for this compound?
A2: The most commonly recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][3] For in vivo applications, specific formulations containing co-solvents are often necessary to achieve the desired concentration and bioavailability.
Q3: What are the typical concentrations for this compound stock solutions?
A3: Stock solutions are typically prepared in DMSO at concentrations of 10 mM.[1] Some suppliers also provide solubility data for higher concentrations, such as 100 mg/mL in DMSO, which may require warming and sonication to fully dissolve.[3]
Q4: How should I store this compound and its stock solutions?
A4:
-
Powder: Store the powdered form of this compound at -20°C for up to 3 years.[1]
-
In Solvent: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 1 year or -20°C for shorter periods (e.g., 1 month).[1][2][3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Observations |
| DMSO | 100 mg/mL (154.62 mM) | Requires ultrasonic and warming to 60°C.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.44 mM) | Clear solution; requires sonication.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.44 mM) | Clear solution; requires sonication.[2] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.44 mM) | Clear solution; requires sonication.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation. b. Weigh the appropriate amount of this compound powder. c. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution thoroughly for 5-10 minutes. e. If the compound is not fully dissolved, gently warm the solution to 37°C and sonicate for 10-15 minutes. f. Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. g. Store the aliquots at -80°C.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound DMSO stock solution, anhydrous DMSO, sterile cell culture medium, sterile microcentrifuge tubes.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution and pre-warm it to 37°C. b. Pre-warm the cell culture medium to 37°C. c. Perform a serial dilution of the 10 mM stock solution in anhydrous DMSO to create intermediate stock concentrations (e.g., 1 mM, 100 µM).[1] d. To prepare the final working concentration, add the desired volume of the intermediate DMSO stock solution to the pre-warmed cell culture medium. Add the DMSO solution dropwise while gently vortexing the medium to ensure rapid mixing. e. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for dissolving and diluting this compound.
References
- 1. FAK inhibitor 2 | FAK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize off-target effects of FAK inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Focal Adhesion Kinase (FAK) inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target effects with FAK inhibitors?
A1: The most common cause of off-target effects with FAK inhibitors stems from the structural similarity of the ATP-binding domain across many kinases.[1] Many small molecule inhibitors are designed to be competitive with ATP and, therefore, can inadvertently bind to other kinases with similar ATP-binding pockets, leading to unintended biological consequences. Additionally, some inhibitors may possess kinase-independent effects or interact with other cellular components.
Q2: How can I choose a FAK inhibitor with a better selectivity profile?
A2: Selecting a FAK inhibitor with a favorable selectivity profile is crucial for minimizing off-target effects. Consider the following:
-
Review the literature: Look for studies that have performed comprehensive kinome-wide selectivity profiling of the inhibitor.
-
Consider the inhibitor class: Allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, or PROTACs (Proteolysis Targeting Chimeras) that induce targeted degradation of FAK, may offer higher specificity compared to traditional ATP-competitive inhibitors.[2][3]
-
Evaluate published data: Look for inhibitors with a high IC50 ratio between FAK and other closely related kinases, such as Pyk2.[4]
Q3: What are the essential experimental controls to include when working with FAK inhibitors?
A3: To ensure that the observed effects are due to FAK inhibition and not off-target activities, it is critical to include the following controls:
-
Vehicle Control: This is the solvent in which the inhibitor is dissolved (e.g., DMSO) and is used to control for any effects of the solvent itself.
-
Inactive Enantiomer/Analog Control: If available, use a structurally similar but biologically inactive version of the inhibitor to demonstrate that the observed effects are specific to the active compound.
-
FAK Knockdown/Knockout Models: The gold standard for validating on-target effects is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FAK expression.[1][5] The phenotype observed with the inhibitor should be mimicked in the FAK-deficient cells.
Q4: How do I validate that my FAK inhibitor is hitting its intended target in my experimental system?
A4: Target engagement can be validated through several methods:
-
Western Blotting: Assess the phosphorylation status of FAK at its autophosphorylation site (Y397) and downstream signaling proteins like paxillin and ERK.[6][7] A potent FAK inhibitor should reduce the phosphorylation of these targets.
-
In Vitro Kinase Assays: These assays directly measure the ability of the inhibitor to block FAK's enzymatic activity.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of the inhibitor to FAK in a cellular context.
Troubleshooting Guides
Problem 1: My FAK inhibitor shows toxicity or unexpected phenotypes at concentrations where it should be specific.
-
Possible Cause: This could be due to off-target effects of the inhibitor.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of the inhibitor that inhibits FAK activity (pFAK Y397) without causing widespread toxicity.
-
Conduct a Kinome Scan: Use a service like the Kinase Profiler Service to assess the inhibitor's activity against a broad panel of kinases at the working concentration.[8] This will identify potential off-target kinases.
-
Validate with FAK Knockdown: Use siRNA or shRNA to confirm that the observed phenotype is recapitulated when FAK expression is reduced. If the phenotype is not reproduced, it is likely an off-target effect.[1]
-
Consider a More Selective Inhibitor: If significant off-target effects are identified, switching to a more selective FAK inhibitor or a different class of inhibitor (e.g., a PROTAC) may be necessary.[2]
-
Problem 2: I am not observing the expected downstream signaling changes after treating with a FAK inhibitor.
-
Possible Cause: The inhibitor may not be potent enough in your cell type, or there may be compensatory signaling pathways.
-
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that the inhibitor is reducing FAK autophosphorylation (pFAK Y397) in your specific cell line and experimental conditions via Western blot.
-
Check for Compensatory Pathways: FAK and the closely related kinase Pyk2 can have redundant functions.[1] Check if there is a compensatory upregulation or increased phosphorylation of Pyk2 in response to FAK inhibition.
-
Optimize Inhibitor Concentration and Treatment Time: Perform a time-course and dose-response experiment to determine the optimal conditions for observing downstream effects.
-
Consider the Cellular Context: The role of FAK can be highly context-dependent. FAK inhibitors have shown more pronounced effects in 3D spheroid cultures compared to 2D monolayers.[2]
-
Data Presentation
Table 1: Selectivity Profile of Common FAK Inhibitors
| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Other Notable Off-Targets | Reference |
| PF-573,228 | 4 | ~200-1000 | CDK1/7, GSK-3β | [4] |
| PF-562,271 | 1.5 | ~15 | Some CDKs | [4] |
| Defactinib (VS-6063) | - | - | - | [4] |
| VS-4718 (PND-1186) | 1.5 | - | - | [4] |
| TAE226 | - | - | IGF-1R | [7][8] |
| Y11 | ~50 (in vitro) | - | Specific for FAK autophosphorylation | [8] |
| Y15 | - | - | Specific for FAK autophosphorylation | [7] |
| GSK2256098 | 0.4 | - | Highly selective | [10] |
| CEP-37440 | 2.0 | - | ALK (IC50 = 3.1 nM) | [10] |
Note: IC50 values can vary depending on the assay conditions. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
1. In Vitro FAK Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on FAK enzymatic activity.
-
Materials:
-
Recombinant purified FAK enzyme
-
FAK substrate (e.g., Poly (Glu:Tyr 4:1))
-
ATP (e.g., γ-³²P-ATP or for luminescence-based assays, unlabeled ATP)
-
Kinase buffer
-
Test inhibitor at various concentrations
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo® MAX for luminescence)
-
-
Methodology:
-
Prepare serial dilutions of the FAK inhibitor in kinase buffer.
-
In a 96-well plate, add the FAK enzyme, the FAK substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction and measure the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, add the detection reagent and measure the luminescent signal, which correlates with the amount of ATP remaining.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of FAK activity against the inhibitor concentration.
-
2. Kinome-Wide Inhibitor Specificity Profiling
-
Objective: To assess the selectivity of a FAK inhibitor against a large panel of kinases.
-
Methodology: This is typically performed as a fee-for-service by specialized companies (e.g., Millipore's Kinase Profiler Service, Eurofins' KinomeScan).
-
General Workflow:
-
The researcher provides the inhibitor at a specified concentration (e.g., 1 µM).
-
The service provider screens the inhibitor against a panel of hundreds of purified kinases.
-
The activity of each kinase in the presence of the inhibitor is measured and compared to a control (e.g., DMSO).
-
The results are provided as the percentage of remaining kinase activity for each kinase in the panel.
-
Data is often visualized as a dendrogram to show the inhibitor's binding profile across the kinome.
-
Visualizations
Caption: FAK Signaling Pathway.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Fak-IN-10 Experiments
Welcome to the technical support center for Fak-IN-10, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[1][2][3][4] this compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK at tyrosine 397 (Y397) and subsequent downstream signaling.[5][6]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in cancer research to study the role of FAK in tumor progression, metastasis, and angiogenesis.[7][8] It is also utilized in studies related to fibrosis, inflammation, and other diseases where FAK signaling is dysregulated. Common experimental applications include cell migration and invasion assays, proliferation assays, apoptosis assays, and in vivo tumor models.
Q3: I am observing high variability in my cell viability assay results with this compound. What could be the cause?
A3: High variability in cell viability assays can stem from several factors. These include inconsistencies in cell seeding density, variations in the passage number of the cell line, instability of the this compound compound in your culture medium, or the presence of resistant cell populations. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue.
Q4: My Western blot results for phospho-FAK (Y397) are inconsistent after this compound treatment. What should I check?
A4: Inconsistent phospho-FAK (p-FAK) levels can be due to variations in treatment time, incomplete cell lysis, phosphatase activity during sample preparation, or issues with antibody quality. Ensure that your lysis buffer contains adequate phosphatase inhibitors and that you are using a validated antibody for p-FAK (Y397).
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Cell Migration/Invasion
Symptoms:
-
High standard deviation between replicate wells in a transwell migration or invasion assay.
-
Lack of a clear dose-dependent inhibition of migration/invasion.
-
Results vary significantly between experiments performed on different days.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Serum Concentration in Media | The presence of growth factors in serum can compete with the inhibitory effect of this compound. Consider reducing the serum concentration in the upper chamber of the transwell or using serum-free media. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter to ensure a consistent number of cells are seeded in each well. |
| This compound Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line. A time-course experiment can help determine the optimal endpoint. |
Issue 2: Variable Results in Western Blotting for FAK Pathway Proteins
Symptoms:
-
Inconsistent levels of phospho-FAK (Y397), phospho-Src (Y416), phospho-paxillin, or phospho-ERK between biological replicates.
-
High background or non-specific bands on the Western blot.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of target proteins. |
| Inconsistent Protein Quantification | Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane. |
| Antibody Quality | Use antibodies that have been validated for the specific application (Western blotting) and species. Titrate the antibody to determine the optimal concentration. |
| Transfer Efficiency | Verify the efficiency of protein transfer from the gel to the membrane using a Ponceau S stain. |
| Washing Steps | Ensure adequate washing of the membrane to reduce background signal. |
Experimental Protocols
Protocol 1: Western Blot Analysis of FAK Phosphorylation
-
Cell Treatment: Plate cells at a density of 1 x 10^6 cells per 60 mm dish. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with 200 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Transwell Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Pre-coat the transwell inserts (8 µm pore size) with an appropriate extracellular matrix protein (e.g., fibronectin, 10 µg/mL) and allow to dry.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed 1 x 10^5 cells into the upper chamber of the transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6-24 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for FAK (Y397) Phosphorylation Inhibition | IC50 (nM) for Cell Viability (72h) |
| MDA-MB-231 | Breast Cancer | 15 | 250 |
| U87 MG | Glioblastoma | 25 | 400 |
| AsPC-1 | Pancreatic Cancer | 10 | 150 |
| HCT116 | Colon Cancer | 30 | 500 |
Note: These are representative values and may vary depending on experimental conditions.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 7. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FAK-IN-10 Dosage for In Vivo Studies
Welcome to the technical support center for FAK-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for their preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Disclaimer: this compound is a novel investigational agent. The information provided herein is based on preclinical data from similar Focal Adhesion Kinase (FAK) inhibitors and established principles of in vivo small molecule testing. Researchers must conduct their own dose-finding and toxicity studies to determine the optimal, safe, and effective dose for their specific animal model and experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. FAK plays a critical role in cellular signaling pathways that control cell survival, proliferation, migration, and adhesion.[1][2] It is understood that this compound, like many other FAK inhibitors, likely functions by competing with ATP for binding to the kinase domain of FAK. This prevents the autophosphorylation of FAK at key tyrosine residues, most notably Tyrosine 397 (Tyr397).[3][4] The inhibition of Tyr397 phosphorylation disrupts the recruitment and activation of downstream signaling proteins, such as Src family kinases, which are crucial for mediating the biological effects of FAK.[1]
Q2: What is a recommended starting dose for this compound in mice?
A precise starting dose for this compound has not been publicly established. However, based on in vivo studies with other potent, selective FAK inhibitors, a starting dose in the range of 25-50 mg/kg administered daily is a reasonable starting point for efficacy studies in mice.[5][6] For example, the FAK inhibitor PF-00562271 has been used at 25 mg/kg subcutaneously in mice, while another FAK inhibitor, BI 853520, was dosed at 50 mg/kg orally. It is critical to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.
Q3: What is the best route of administration for this compound?
The optimal route of administration will depend on the formulation and the experimental design. Common routes for small molecule inhibitors in preclinical studies include oral gavage (PO), intraperitoneal (IP), and subcutaneous (SC) injection.[5][7] Oral administration is often preferred for its clinical relevance, but IP and SC routes can provide more consistent and higher bioavailability, especially during initial studies. The choice of administration route should be made in conjunction with formulation development to ensure adequate solubility and stability.
Q4: How should I formulate this compound for in vivo administration?
Like many kinase inhibitors, this compound is likely to have poor aqueous solubility.[8][9] A common formulation strategy for such compounds involves a multi-component vehicle system. A widely used vehicle for preclinical studies consists of a mixture of DMSO, PEG 300 (or PEG 400), Tween 80, and saline or water.[5] For example, a formulation of 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% ddH2O has been successfully used for the FAK inhibitor PF562271.[5] It is crucial to assess the stability and solubility of this compound in the chosen vehicle and to include a vehicle-only control group in all experiments.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor solubility of this compound in vehicle | This compound is a lipophilic molecule with low aqueous solubility. | - Increase the percentage of co-solvents like DMSO or PEG 300 in the vehicle, while being mindful of their potential toxicity. - Consider using alternative solubilizing agents such as cyclodextrins. - Prepare a salt form of the compound if applicable to improve solubility.[8][9] - Utilize lipid-based formulations for oral delivery.[8] |
| Precipitation of this compound upon injection | The compound may be "crashing out" of solution when introduced into the aqueous physiological environment. | - Ensure the final concentration of DMSO in the injectate is low (typically <10%). - Warm the vehicle and the animal to 37°C before injection. - Administer the dose slowly to allow for better dispersion. |
| No observable in vivo efficacy | - Insufficient dosage or bioavailability. - Rapid metabolism of the compound. - The tumor model is not dependent on FAK signaling. | - Perform a dose-escalation study to higher, well-tolerated doses. - Conduct pharmacokinetic (PK) studies to determine the plasma and tumor concentrations of this compound. - Assess target engagement in the tumor tissue by measuring the inhibition of FAK Tyr397 phosphorylation via Western blot or immunohistochemistry. - Confirm FAK expression and activation in your cell line or tumor model in vitro before proceeding to in vivo studies. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | - The dose is above the maximum tolerated dose (MTD). - Off-target effects of the inhibitor. - Vehicle toxicity. | - Reduce the dosage or the frequency of administration. - Monitor animal health closely (daily body weight, clinical signs). - Run a vehicle-only control group to rule out toxicity from the formulation components. - Consider a more targeted delivery approach if possible. |
| Variability in tumor response between animals | - Inconsistent dosing technique. - Heterogeneity of the tumor model. - Differences in drug metabolism between individual animals. | - Ensure consistent and accurate administration of the compound for all animals. - Increase the number of animals per group to improve statistical power. - Ensure tumors are of a similar size at the start of treatment. |
Quantitative Data Summary
The following tables summarize dosage and formulation data from published in vivo studies of various FAK inhibitors. This information can serve as a reference for designing initial studies with this compound.
Table 1: In Vivo Dosages of Representative FAK Inhibitors in Mice
| FAK Inhibitor | Dosage | Route of Administration | Animal Model | Reference |
| Y15 | 30 mg/kg | Intraperitoneal (IP) | Xenograft | [7] |
| Y11 | 125 mg/kg | Intraperitoneal (IP) | Xenograft | |
| PF-562271 | 25 mg/kg | Subcutaneous (SC) | Sepsis Model | [5] |
| BI 853520 | 50 mg/kg | Oral (PO) | Xenograft | |
| PND-1186 | 30 or 100 mg/kg | Intraperitoneal (IP) | Breast Cancer | [5] |
Table 2: Example Formulations for Poorly Soluble Kinase Inhibitors
| Vehicle Composition | Notes |
| 5% DMSO, 40% PEG 300, 5% Tween 80, 50% ddH2O | A common formulation for subcutaneous or intraperitoneal injection of lipophilic compounds.[5] |
| 0.5% (w/v) sodium carboxymethylcellulose, 0.9% (w/v) sodium chloride, 0.4% (w/v) polysorbate 80 | A standard aqueous suspension for oral gavage.[8] |
| 50:50 DMSO:corn oil | Can be used for compounds that are highly lipophilic. |
| PEG 400 | Can be used for oral formulations. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as your planned efficacy studies.
-
Group Allocation: Assign at least 3-5 mice per dose group. Include a vehicle-only control group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100 mg/kg). The dose escalation scheme should be based on available in vitro cytotoxicity data and dosages of similar compounds.
-
Administration: Administer this compound daily for 7-14 days via the intended route of administration.
-
Monitoring:
-
Record body weight daily. A sustained weight loss of >15-20% is a common sign of toxicity.
-
Observe the animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in behavior).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 2: Pharmacodynamic (PD) Assay for Target Engagement
-
Animal Model: Use tumor-bearing mice.
-
Treatment: Administer a single dose of this compound at a dose expected to be efficacious (e.g., 25-50 mg/kg).
-
Time Course: Euthanize cohorts of mice (n=3-5 per time point) at various times after dosing (e.g., 2, 6, 24, and 48 hours).
-
Sample Collection: Collect tumor tissue and snap-freeze in liquid nitrogen or fix in formalin.
-
Analysis:
-
Western Blot: Prepare protein lysates from the frozen tumor samples. Perform Western blotting to detect the levels of phosphorylated FAK (p-FAK Tyr397) and total FAK. A decrease in the p-FAK/total FAK ratio indicates target engagement.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to stain for p-FAK Tyr397. This will provide spatial information on target inhibition within the tumor.
-
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for optimizing this compound dosage in vivo.
Caption: A decision tree for troubleshooting lack of in vivo efficacy with this compound.
References
- 1. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 7. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FAK Inhibitors in Cell Culture
This technical support center provides guidance on the use of FAK inhibitors in cell culture, with a focus on stability. While specific stability data for "Fak-IN-10" is not publicly available, we will address common questions and provide protocols based on the behavior of similar FAK inhibitors and general principles of small molecule stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is my FAK inhibitor in cell culture media?
The stability of a FAK inhibitor in cell culture media can be influenced by several factors, including the specific compound, the composition of the media, pH, temperature, and the presence of serum.[1][2] For instance, some small molecules can remain stable for over 72 hours in DMEM, while others may degrade more rapidly.[3] It is recommended to empirically determine the stability of your specific FAK inhibitor under your experimental conditions.
Q2: Should I be concerned about the degradation of my FAK inhibitor during a long-term experiment?
Yes, if your experiment extends beyond 24-48 hours, the degradation of the inhibitor could lead to a decrease in its effective concentration, potentially impacting the reproducibility and interpretation of your results. For some inhibitors, a gradual return of FAK phosphorylation can be observed by 48 hours, suggesting a decrease in inhibitor activity.[4][5]
Q3: How often should I replace the media containing the FAK inhibitor?
Based on the potential for degradation, for multi-day experiments, it is good practice to replace the media with freshly prepared inhibitor every 24 to 48 hours to maintain a consistent effective concentration.
Q4: What are the common signs of inhibitor instability or degradation?
A loss of expected biological activity over time is the primary indicator. This could manifest as a rebound in FAK phosphorylation or a decrease in the desired phenotypic effect. Visual signs like precipitation or a change in media color can also indicate instability, although these are less common for soluble compounds at typical working concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory effect over time | Inhibitor degradation in the cell culture media. | 1. Decrease the time between media changes (e.g., every 24 hours). 2. Perform a stability study to determine the half-life of your inhibitor in your specific media. 3. Prepare fresh stock solutions of the inhibitor. |
| Inconsistent results between experiments | 1. Variability in inhibitor concentration due to degradation. 2. Batch-to-batch variation in the inhibitor. 3. Inconsistent media preparation.[2] | 1. Standardize the timing of media changes. 2. Aliquot and store stock solutions to minimize freeze-thaw cycles. 3. Ensure consistent media formulation and pH.[2] |
| Precipitation of the inhibitor in the media | 1. Poor solubility of the inhibitor in aqueous media. 2. Exceeding the solubility limit. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and keeps the inhibitor soluble. 2. Consult the supplier's datasheet for solubility information. 3. Prepare a more dilute stock solution. |
Experimental Protocols
Protocol 1: General Stability Assessment of a FAK Inhibitor in Cell Culture Media
This protocol outlines a general method to determine the stability of a FAK inhibitor in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
FAK inhibitor of interest
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)[6]
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phases (e.g., acetonitrile and water with 0.1% formic acid)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the FAK inhibitor in an appropriate solvent (e.g., DMSO).
-
Spiking the Media: Spike the cell culture medium with the FAK inhibitor to your final working concentration. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium, and process it as described in the sample preparation steps below. This will serve as your baseline concentration.
-
Incubation: Place the remaining medium in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO2.
-
Time Point Collection: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.
-
Sample Preparation:
-
To precipitate proteins, add a cold organic solvent like acetonitrile to the collected aliquots (a 1:3 ratio of media to solvent is common).[3]
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Run a suitable gradient to separate the parent compound from any potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample.
-
Plot the percentage of inhibitor remaining versus time to determine the stability profile.
-
Data Presentation:
| Time (hours) | % Inhibitor Remaining (Mean ± SD, n=3) |
| 0 | 100 |
| 2 | [Insert Data] |
| 4 | [Insert Data] |
| 8 | [Insert Data] |
| 24 | [Insert Data] |
| 48 | [Insert Data] |
| 72 | [Insert Data] |
Visualizations
Caption: FAK signaling pathway and point of inhibition.
Caption: Workflow for assessing inhibitor stability.
References
- 1. dovepress.com [dovepress.com]
- 2. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Defactinib (PF-04554878; VS-6063) | FAK inhibitor, ATP-competitive | CAS 1073154-85-4 | Buy VS6063; PF04554878 from Supplier InvivoChem [invivochem.com]
- 6. Routine Cell Culture [protocols.io]
Technical Support Center: Addressing Fak-IN-10 Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing Fak-IN-10, a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your in vitro and in vivo experiments, with a particular focus on the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as IN10018 or ifebemtinib, is a highly selective and potent ATP-competitive inhibitor of FAK. It functions by binding to the ATP-binding pocket of the FAK kinase domain, preventing its autophosphorylation at Tyrosine 397 (Y397). This initial phosphorylation event is critical for the activation of FAK and the subsequent downstream signaling pathways that regulate cell proliferation, survival, migration, and adhesion.
Q2: We are observing a decrease in sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Resistance to FAK inhibitors, including this compound, can arise through several mechanisms:
-
Bypass Signaling through Receptor Tyrosine Kinases (RTKs): Cancer cells can develop resistance by upregulating the activity of RTKs such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2). These RTKs can directly phosphorylate FAK at Y397, thereby bypassing the inhibitory effect of this compound and reactivating downstream signaling pathways like PI3K/AKT and MAPK/ERK.
-
Activation of the STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) signaling has been identified as a key resistance mechanism. Upon prolonged FAK inhibition, some cancer cells activate STAT3, which promotes cell survival and proliferation, compensating for the loss of FAK signaling.
-
Upregulation of FAK-YAP Signaling: In the context of resistance to other targeted therapies like KRAS G12C inhibitors, sustained hyperactivity of FAK signaling, potentially through the FAK-YAP (Yes-associated protein) axis, can contribute to resistance.[1][2] this compound has shown efficacy in overcoming this resistance mechanism.[1][2]
Q3: Are there any known IC50 values for this compound in different cancer cell lines?
| FAK Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| IN10018 (this compound) | Recombinant FAK | 1 | [3] |
| Defactinib (VS-6063) | Multiple | 0.4 - 0.6 | [4] |
| PF-573228 | Recombinant FAK | 4 | [5] |
| PF-562271 | Recombinant FAK | 1.5 | [6] |
| GSK2256098 | Recombinant FAK | 1.5 |
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
Issue: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by thorough but gentle pipetting. Avoid introducing bubbles. After seeding, gently rock the plate in a cross-like motion to ensure even distribution of cells.
-
-
Possible Cause 2: Edge effects.
-
Solution: Minimize evaporation from the outer wells by filling the peripheral wells with sterile PBS or media without cells.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Add reagents to all wells as quickly and consistently as possible. When stopping the assay, ensure the time between the first and last well is minimized.
-
Issue: Low signal or unexpected resistance.
-
Possible Cause 1: Incorrect drug concentration.
-
Solution: Verify the stock concentration and serial dilutions of this compound. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell line-specific insensitivity.
-
Solution: Some cell lines may be intrinsically less dependent on FAK signaling. Confirm FAK expression and phosphorylation in your cell line by Western blot.
-
-
Possible Cause 3: Development of resistance.
-
Solution: If sensitivity decreases over time with continuous culture in the presence of the drug, you may be selecting for a resistant population. Refer to the protocol for generating resistant cell lines below.
-
Western Blotting
Issue: Weak or no FAK/p-FAK signal.
-
Possible Cause 1: Insufficient protein loading.
-
Solution: Perform a protein quantification assay (e.g., BCA) to ensure equal and sufficient protein loading (typically 20-40 µg of total protein).
-
-
Possible Cause 2: Inefficient protein transfer.
-
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of FAK (125 kDa).
-
-
Possible Cause 3: Primary antibody issues.
-
Solution: Use a validated antibody for FAK and p-FAK (Y397). Ensure the antibody is stored correctly and used at the recommended dilution. Incubate overnight at 4°C for optimal signal.
-
Issue: High background.
-
Possible Cause 1: Inadequate blocking.
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.
-
-
Possible Cause 2: Primary or secondary antibody concentration too high.
-
Solution: Titrate the antibody concentrations to find the optimal balance between signal and background.
-
-
Possible Cause 3: Insufficient washing.
-
Solution: Increase the number and duration of washes with TBST after antibody incubations.
-
Experimental Protocols
Protocol for Generating this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing cancer cell lines with acquired resistance to this compound through continuous, dose-escalating exposure.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line.
-
Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor Cell Growth: Initially, a significant reduction in cell proliferation is expected. Continue to culture the cells in the drug-containing medium, replacing the medium every 2-3 days.
-
Dose Escalation: Once the cells resume a stable growth rate (may take several weeks to months), increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat and Select: Repeat the process of monitoring and dose escalation. A resistant population will emerge that can proliferate in the presence of higher concentrations of this compound.
-
Characterize Resistant Cells: Once a cell line is established that can tolerate significantly higher concentrations of this compound (e.g., >10-fold the initial IC50), characterize the resistant phenotype. This should include:
-
Determining the new IC50 of the resistant cell line.
-
Assessing the expression and phosphorylation levels of FAK and key downstream and bypass signaling proteins (e.g., p-FAK, AKT, ERK, STAT3, EGFR, HER2) by Western blot.
-
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the resistance development process.
Detailed Western Blot Protocol for FAK Signaling
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against FAK, p-FAK (Y397), and other proteins of interest diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: FAK signaling pathway and the point of inhibition by this compound.
Caption: Key resistance mechanisms to this compound.
Caption: Workflow for generating this compound resistant cell lines.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. InxMed Reports Positive Phase Ib/II Results for Ifebemtinib in Combination with Garsorasib in Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation [prnewswire.com]
Technical Support Center: Interpreting Unexpected Phenotypes After FAK Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with FAK inhibitors like Fak-IN-10.
Troubleshooting Guide
This guide is designed to help you navigate unexpected experimental outcomes in a question-and-answer format.
Question: My FAK inhibitor is not producing the expected anti-migratory or anti-proliferative effect. What are the possible reasons?
Answer: Several factors could contribute to a lack of the expected phenotype:
-
Suboptimal Inhibitor Concentration: The concentration of the FAK inhibitor may be too low to effectively inhibit FAK in your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Compensatory Signaling Pathways: Cells can sometimes compensate for the inhibition of one signaling pathway by upregulating others. A potential compensatory mechanism is the upregulation of the FAK homolog, Pyk2.[1]
-
Kinase-Independent FAK Function: FAK has scaffolding functions that are independent of its kinase activity.[2][3][4][5][6][7] Your observed phenotype might be regulated by this kinase-independent role of FAK, which would not be affected by a kinase inhibitor.
-
Cell Line Specificity: The role of FAK in regulating migration and proliferation can be highly cell-type dependent.
Question: I am observing an unexpected increase in cell death or a cytotoxic effect at concentrations where FAK is supposed to be specifically inhibited. Why is this happening?
Answer: This could be due to:
-
Off-Target Effects: The FAK inhibitor may be affecting other kinases or cellular targets, leading to toxicity. It's important to review the selectivity profile of your specific inhibitor. Some FAK inhibitors have been shown to have off-target effects on platelet function, for example.[1]
-
Dependence on FAK for Survival: In some cell lines, FAK plays a crucial pro-survival role, and its inhibition can lead to apoptosis.[5][6][7][8]
Question: I've confirmed FAK inhibition via Western blot (reduced pFAK-Y397), but I'm seeing a paradoxical increase in cell migration or invasion. What could explain this?
Answer: This is a complex phenotype that could be influenced by:
-
Non-Linear Effects on Angiogenesis: The effect of FAK on angiogenesis has been described as non-linear. In some contexts, partial FAK inhibition might lead to unexpected pro-angiogenic effects.[7][9]
-
Nuclear FAK Function: FAK can translocate to the nucleus and regulate gene expression in a kinase-independent manner.[4][5] The inhibitor might be affecting the cytoplasmic pool of FAK, but the nuclear functions could be driving the observed phenotype.
-
Alterations in the Tumor Microenvironment: FAK inhibition can impact not just the cancer cells but also stromal cells within the tumor microenvironment, potentially leading to complex and unexpected outcomes.[8][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FAK inhibitors like this compound?
A1: Most FAK inhibitors, including this compound, are ATP-competitive inhibitors.[3][6][11][12] They bind to the ATP-binding pocket within the kinase domain of FAK, preventing the transfer of phosphate from ATP to its substrates. This blocks the kinase activity of FAK and downstream signaling.[11] A key indicator of FAK inhibition is the reduction of autophosphorylation at Tyrosine 397 (Y397).[10][13]
Q2: What are the key downstream signaling pathways affected by FAK inhibition?
A2: FAK is a central node in cell signaling. Its inhibition affects several key pathways, including:
-
Src Signaling: The autophosphorylation of FAK at Y397 creates a binding site for Src family kinases, leading to their activation.[13][14][15]
-
p130Cas Signaling: The FAK/Src complex phosphorylates p130Cas, which is crucial for cell migration.[2]
-
ERK/MAPK Pathway: FAK activation can lead to the upregulation of cyclin D1 through the ERK pathway, promoting cell cycle progression.[5]
-
AKT Pathway: FAK is involved in pro-survival signaling through the activation of the PI3K/AKT pathway.
Q3: How can I confirm that my FAK inhibitor is working in my experimental system?
A3: The most direct way to confirm FAK inhibition is to perform a Western blot and check the phosphorylation status of FAK at Y397. A significant decrease in the pFAK-Y397 signal relative to total FAK indicates successful inhibition of the kinase activity.
Q4: What are the known off-targets for FAK inhibitors?
A4: The off-target profile varies between different FAK inhibitors. It is essential to consult the manufacturer's data or published literature for the specific inhibitor you are using. For some FAK inhibitors, off-target effects on platelet function have been reported, which are independent of FAK itself.[1] The FAK homolog, Pyk2, is another potential off-target, although some inhibitors show selectivity over Pyk2.[10]
Q5: Could the kinase-independent scaffolding function of FAK be responsible for my unexpected results?
A5: Yes. FAK has important scaffolding functions that are not dependent on its kinase activity.[2][3][4][5][6][7] These scaffolding roles can influence cell survival and gene expression.[4][5] If your phenotype is driven by a scaffolding function of FAK, a kinase inhibitor will not affect it and may lead to unexpected outcomes.
Quantitative Data Summary
Table 1: IC50 Values of Common FAK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| PF-573,228 | FAK | 4 | [9] |
| PF-562,271 | FAK | 1.5 | [11] |
| TAE-226 | FAK | 5.5 | [6] |
| BI-853520 | FAK | 1 | [3] |
| Defactinib (VS-6063) | FAK | 0.4 | [10] |
Experimental Protocols
1. Western Blotting for FAK Phosphorylation
-
Objective: To determine the phosphorylation status of FAK at Y397 as a readout of inhibitor activity.
-
Methodology:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pFAK-Y397 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin).
-
2. Immunofluorescence for FAK Localization
-
Objective: To visualize the subcellular localization of FAK.
-
Methodology:
-
Grow cells on glass coverslips and treat with the FAK inhibitor as required.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against FAK overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides with mounting medium and visualize using a fluorescence microscope.
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of the FAK inhibitor on cell viability and proliferation.
-
Methodology (MTT example):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the FAK inhibitor for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Canonical FAK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Troubleshooting Unexpected Results.
Caption: Logical Relationships for Interpreting Unexpected Phenotypes.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy | MDPI [mdpi.com]
- 7. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From tumorigenesis to microenvironment and immunoregulation: the many faces of focal adhesion kinase and challenges associated with targeting this elusive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase as a new player in the biology of onco-hematological diseases: the starting evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Ensuring Complete Inhibition of FAK Phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete and reliable inhibition of Focal Adhesion Kinase (FAK) phosphorylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing complete inhibition of FAK phosphorylation (p-FAK) in my Western blots. What are the possible reasons?
A1: Incomplete inhibition of p-FAK can stem from several factors:
-
Suboptimal Inhibitor Concentration: The concentration of the FAK inhibitor may be too low to effectively block all kinase activity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[1][2]
-
Insufficient Incubation Time: The inhibitor may require a longer incubation period to achieve maximal effect. A time-course experiment is recommended to identify the ideal incubation time.[2]
-
Compensatory Signaling Pathways: Cells can sometimes activate compensatory signaling pathways to overcome FAK inhibition. One common mechanism is the upregulation of the related kinase Pyk2.[3][4]
-
Experimental Variability: Inconsistent results can arise from variations in cell density, passage number, and reagent preparation. Maintaining consistent experimental parameters is critical.
-
Sample Handling: Inadequate sample preparation can lead to the degradation of proteins or the removal of phosphate groups by phosphatases. It is essential to work quickly on ice and to include phosphatase and protease inhibitors in your lysis buffer.[5][6]
Q2: How can I be sure that the effects I'm observing are due to FAK inhibition and not off-target effects of the inhibitor?
A2: This is a critical consideration, as many kinase inhibitors can have off-target effects.[3][7] To validate the specificity of your inhibitor, consider the following approaches:
-
Use Multiple Inhibitors: Employing two or more structurally different FAK inhibitors should produce similar biological effects if they are on-target.
-
Genetic Knockdown/Knockout: The most definitive way to confirm FAK-specific effects is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FAK expression. The phenotype of FAK knockdown/knockout cells should mimic the effects of the inhibitor.
-
Rescue Experiments: In FAK knockdown or knockout cells, re-expressing a wild-type FAK should rescue the phenotype, while a kinase-dead FAK mutant should not.
-
Kinase Profiling: In vitro kinase assays can be performed to screen your inhibitor against a panel of other kinases to determine its selectivity profile.[8]
Q3: My cells are showing resistance to the FAK inhibitor. What could be the cause?
A3: Resistance to FAK inhibitors can develop through various mechanisms:
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the need for FAK signaling, such as the PI3K/Akt pathway.[9][10]
-
Compensatory Upregulation of Pyk2: As mentioned earlier, increased expression and activity of Pyk2 can compensate for the loss of FAK function.[3][4][11]
-
Genetic Alterations: Pre-existing or acquired mutations in genes downstream of FAK can render the cells insensitive to FAK inhibition.[9]
Q4: What are some key considerations for performing a Western blot for phosphorylated FAK?
A4: To ensure accurate and reliable detection of p-FAK by Western blotting, follow these recommendations:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[5][6]
-
Work Quickly and on Ice: Minimize the time between cell lysis and sample processing to reduce enzymatic activity.[5]
-
Block with BSA: When probing for phosphoproteins, use bovine serum albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins (casein) that can lead to high background.[5]
-
Use TBST for Washes: Use Tris-buffered saline with Tween 20 (TBST) for wash steps, as phosphate-buffered saline (PBS) can interfere with the detection of phosphoproteins.[5]
-
Include Proper Controls: Always run a total FAK control to normalize for protein loading and to confirm that the inhibitor is not affecting total FAK levels. Additionally, include untreated and vehicle-treated controls.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of p-FAK
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM).[1][2] |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) at the optimal inhibitor concentration to determine the time required for maximal inhibition.[2] |
| Cell Line Variability | Different cell lines can have varying sensitivities to FAK inhibitors. Confirm the reported efficacy of the inhibitor in your specific cell line. |
| Inhibitor Degradation | Ensure the inhibitor is stored correctly and is not expired. Prepare fresh stock solutions regularly. |
| Poor Antibody Quality | Validate your primary antibody for p-FAK. Ensure it is specific and used at the recommended dilution. |
Problem 2: High Background in Western Blots for p-FAK
| Possible Cause | Troubleshooting Step |
| Blocking with Milk | Use 3-5% BSA in TBST for blocking instead of milk.[5] |
| Insufficient Washing | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, to avoid microbial growth that can cause non-specific signals. |
Problem 3: Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor Lacks Specificity | Use a second, structurally unrelated FAK inhibitor to confirm the phenotype. |
| Perform a genetic knockdown of FAK (e.g., using siRNA) to see if it recapitulates the inhibitor's effects. | |
| Compensatory Signaling | Probe for the activation of related kinases, such as Pyk2, to assess for compensatory upregulation.[3] |
Quantitative Data Summary
Table 1: IC50 Values of Common FAK Inhibitors
| Inhibitor | IC50 (in vitro kinase assay) | Cell Line Examples and Proliferation IC50 | Citation |
| PF-573228 | 4 nM | U87-MG (viability reduced from 10 µM) | [12][13] |
| PF-562271 | 1.5 nM | - | [12] |
| Defactinib (VS-6063) | - | Optimal concentration for pFAK inhibition in some cells: 500 nM | [1][12] |
| BI 853520 (Ifebemtinib) | 1 nM (for autophosphorylation) | - | [12] |
| CT-707 (Conteltinib) | 1.6 nM | - | [12] |
| Y11 | ~50 nM (for autophosphorylation) | - | [8] |
| Y15 | 1 µM (in vitro kinase assay) | Panc-1 (viability reduced, dose-dependent) | [2] |
| GSK2256098 | 0.4 nM (Ki) | Optimal concentration for pFAK inhibition in some cells: 100 nM | [1][14] |
Note: IC50 values can vary significantly depending on the assay conditions and cell line used.
Experimental Protocols
Western Blotting for Phosphorylated FAK (p-FAK)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[6]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against p-FAK (e.g., anti-p-FAK Y397) diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and a loading control (e.g., GAPDH or β-actin).
-
In Vitro Kinase Assay
-
Assay Setup:
-
Inhibitor Addition:
-
Add varying concentrations of the FAK inhibitor or a vehicle control to the appropriate wells.
-
-
Enzyme Addition:
-
Add purified recombinant FAK enzyme to all wells except the "blank" control.[15]
-
-
Incubation:
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®).[15][16]
-
Alternatively, a radioactive assay using [γ-³²P]-ATP can be performed, followed by separation of the phosphorylated substrate by SDS-PAGE and autoradiography.[8]
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the FAK inhibitor or a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
Visualizations
References
- 1. FAK suppresses antigen processing and presentation to promote immune evasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK inhibition disrupts a β5 integrin signaling axis controlling anchorage-independent ovarian carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Focal Adhesion Kinase Using Inhibitors of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com.cn [promega.com.cn]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Toxicity of FAK Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the toxicity of Focal Adhesion Kinase (FAK) inhibitors in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with FAK inhibitors in animal models?
A1: The most frequently reported toxicities associated with FAK inhibitors in animal models include effects on platelet function, gastrointestinal issues, and metabolic changes. Some specific inhibitors have been linked to particular adverse events. For instance, certain FAK inhibitors can lead to thrombocytopenia due to off-target effects.[1] Gastrointestinal distress, such as diarrhea, can also occur, which is a known side effect of kinase inhibitors in general. Additionally, the inhibitor TAE226 has been noted to cause serious side effects related to glucose metabolism.
Q2: How can I determine a safe starting dose for a FAK inhibitor in my animal model?
A2: Establishing a safe starting dose involves determining the Maximum Tolerated Dose (MTD). This is defined as the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specific period. MTD studies typically involve dose escalation in small cohorts of animals and monitoring for clinical signs of toxicity, body weight changes, and in some cases, hematological and clinical chemistry parameters.
Q3: Are the toxicities observed with FAK inhibitors always on-target effects?
A3: Not necessarily. Some toxicities, such as the inhibitory effects on platelet activation by inhibitors like PF-228 and PF-271, have been shown to be due to off-target effects.[1] This is often due to the structural similarities in the ATP-binding domains of various kinases.[1] It is crucial to characterize the selectivity profile of the specific FAK inhibitor being used.
Q4: Can FAK inhibitor-induced toxicities be managed with supportive care in animal models?
A4: Yes, supportive care can help manage some of the toxicities. For example, for chemotherapy-induced thrombocytopenia, which may be analogous to some FAK inhibitor toxicities, careful handling of the animals to prevent bleeding is crucial.[2] For gastrointestinal toxicity, monitoring for dehydration and providing fluid support may be necessary. Specific management strategies should be tailored to the observed toxicity.
Troubleshooting Guides
Issue 1: Unexplained Bleeding or Hematomas in Animals
Potential Cause: Inhibition of platelet function, potentially due to off-target effects of the FAK inhibitor.[1]
Troubleshooting Steps:
-
Monitor Platelet Counts:
-
Establish a baseline platelet count before starting treatment.
-
Monitor platelet counts regularly (e.g., once or twice weekly) via tail vein or retro-orbital blood sampling.
-
-
Assess Platelet Function:
-
If feasible, perform platelet aggregation assays to assess the functional impact of the inhibitor.
-
-
Dose Reduction:
-
Consider reducing the dose of the FAK inhibitor to see if the bleeding diathesis resolves.
-
-
Supportive Care:
-
Handle animals with care to minimize the risk of trauma and bleeding.[2]
-
Ensure easy access to food and water.
-
-
Select a More Specific Inhibitor:
-
If off-target effects are suspected, consider using a more selective FAK inhibitor if available.
-
Issue 2: Animals Exhibiting Signs of Gastrointestinal Distress (e.g., Diarrhea, Weight Loss)
Potential Cause: Direct effect of the kinase inhibitor on the gastrointestinal tract.
Troubleshooting Steps:
-
Monitor Animal Well-being:
-
Record body weight daily. A weight loss of more than 15-20% is often a humane endpoint.
-
Observe animals for signs of dehydration (e.g., skin tenting, sunken eyes).
-
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous injections of sterile saline if dehydration is observed.
-
Ensure palatable, soft food is readily available.
-
-
Dose and Schedule Modification:
-
Evaluate if a lower dose or a different dosing schedule (e.g., intermittent dosing) can reduce gastrointestinal toxicity while maintaining efficacy.
-
-
Gastrointestinal Protectants:
-
Consult with a veterinarian about the potential use of gastrointestinal protectants, although their efficacy in this specific context needs to be validated.
-
Quantitative Data Summary
| FAK Inhibitor | Animal Model | Route of Administration | Maximum Tolerated Dose (MTD) / Well-Tolerated Dose | Observed Toxicities / Notes | Reference |
| Y15 | Mice | Intraperitoneal (IP) | 30 mg/kg (28-day study) | No mortality, significant body weight changes, or clinical chemical, hematological, or histopathological changes. | [3] |
| Y15 | Mice | Oral (PO) | 100 mg/kg (7-day study) | No mortality, significant body weight changes, or clinical chemical, hematological, or histopathological changes. | [3] |
| Y15 | Mice | Oral (PO) | Single dose MTD: 200 mg/kg | [3] | |
| PF-228 / PF-271 | Mice | Not specified | 50 mg/kg | Significant inhibitory effects on platelet function (off-target). | [1] |
| TAE226 | Not specified | Not specified | Not specified | Serious side effects on glucose metabolism. |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of a Novel FAK Inhibitor
Objective: To determine the acute and sub-chronic toxicity profile of a FAK inhibitor in a rodent model.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), age and sex-matched.
-
Dose Formulation: Prepare the FAK inhibitor in a suitable vehicle. Ensure the vehicle is well-tolerated by the animals.
-
Maximum Tolerated Dose (MTD) Study (Acute Toxicity):
-
Use a dose escalation design with a small number of animals per group (e.g., n=3-5).
-
Administer a single dose of the inhibitor at increasing concentrations.
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in activity, posture, breathing), body weight, and food/water intake for at least 7 days.
-
The MTD is the highest dose that does not cause mortality or severe morbidity.
-
-
Sub-chronic Toxicity Study:
-
Based on the MTD, select 3-4 dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a vehicle control group.
-
Administer the inhibitor daily for a specified period (e.g., 14 or 28 days).
-
Monitoring:
-
Daily: Clinical signs, body weight, food/water consumption.
-
Weekly: Hematology (complete blood count with differential and platelet count) and clinical chemistry (liver and kidney function panels) from a subset of animals.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect major organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract) for histopathological analysis.
-
-
Protocol 2: Monitoring and Management of FAK Inhibitor-Induced Thrombocytopenia
Objective: To monitor for and manage potential thrombocytopenia in animals receiving FAK inhibitors.
Methodology:
-
Baseline Measurement: Prior to the first dose of the FAK inhibitor, collect a blood sample to determine the baseline platelet count.
-
Regular Monitoring:
-
Collect blood samples (e.g., 20-30 µL from the tail vein) at regular intervals (e.g., twice weekly for the first two weeks, then weekly).
-
Use an automated hematology analyzer to determine the platelet count.
-
-
Clinical Observation:
-
Closely observe the animals daily for any signs of bleeding, such as petechiae, ecchymoses, or hematuria.
-
-
Management Thresholds (Example):
-
Mild to Moderate Thrombocytopenia (e.g., 50% reduction from baseline): Continue treatment but increase monitoring frequency.
-
Severe Thrombocytopenia (e.g., >75% reduction or signs of bleeding): Consider a dose reduction or temporary cessation of treatment.
-
-
Supportive Care:
-
Minimize invasive procedures.
-
Ensure a safe and comfortable environment to prevent injuries.
-
Visualizations
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Care Beyond a Cure: Oncologic Emergencies--Help!!!! - WSAVA2005 - VIN [vin.com]
- 3. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating FAK Inhibitor Results: A Comparative Guide to Fak-IN-10 and FAK siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3][4] Its overexpression and hyperactivity are frequently linked to cancer progression and metastasis, making it a prime target for therapeutic intervention.[2][5][6][7]
Two primary methodologies are employed to probe and inhibit FAK function in a research setting: pharmacological inhibition with small molecules like Fak-IN-10 and genetic suppression using RNA interference (siRNA). While both aim to abrogate FAK signaling, they do so via distinct mechanisms. Small molecule inhibitors typically target the ATP-binding site to block the kinase activity of the FAK protein.[8][9] In contrast, FAK siRNA leads to the degradation of FAK mRNA, thereby reducing the overall cellular level of the FAK protein.[10][11]
This guide provides an objective comparison of these two methods, offering supporting data and detailed protocols to assist researchers in designing robust experiments and validating the on-target effects of FAK inhibitors. Using siRNA knockdown to recapitulate the phenotypic effects of a small molecule inhibitor is a crucial validation step to ensure that the observed cellular consequences are indeed due to the inhibition of the intended target.[12]
Data Presentation: Comparing FAK Inhibition Methods
The following table summarizes the quantitative effects observed in cancer cell lines when FAK signaling is disrupted by either a pharmacological inhibitor or siRNA-mediated knockdown. These results demonstrate a convergence of phenotypic outcomes, supporting the use of siRNA as a validation tool for inhibitor studies.
| Cellular Assay | FAK Inhibitor (Y15/PROTAC-FAK) | FAK siRNA Knockdown | Cell Line(s) | Reference |
| Colony Formation | Significant Reduction | ~43-55% decrease | H1299 | [10] |
| Significant Impairment | Significant Impairment | COLO320DM | [12] | |
| Cell Viability/Proliferation | Reduced Viability | Reduced Proliferation | COLO320DM | [12] |
| Inhibition of Growth | Inhibition of Proliferation | Pancreatic, Mesothelioma | [13] | |
| Cell Migration | N/A | Decrease with chemo-attractants | H1299 | [10] |
| Mammosphere Formation | N/A | ~77% reduction in primary spheres | MDA-MB-231 | [14] |
| Self-Renewal Capacity | N/A | ~64% reduction | MDA-MB-231 | [14] |
| ALDH+ Population | N/A | Reduction from 1.12% to 0.20% | MDA-MB-231 | [14] |
Mandatory Visualizations
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From tumorigenesis to microenvironment and immunoregulation: the many faces of focal adhesion kinase and challenges associated with targeting this elusive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional analysis of focal adhesion kinase (FAK) reduction by small inhibitory RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor growth inhibition by synthetic and expressed siRNA targeting focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK in Cancer: From Mechanisms to Therapeutic Strategies | MDPI [mdpi.com]
- 14. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-10 (IN10018) vs. PF-573228 in Attenuating Cell Invasion
For researchers, scientists, and drug development professionals, the selection of a suitable Focal Adhesion Kinase (FAK) inhibitor is critical for advancing cancer research and developing novel therapeutics. This guide provides an objective comparison of two prominent FAK inhibitors, Fak-IN-10 (also known as IN10018 or BI-853520) and PF-573228, with a focus on their efficacy in inhibiting cell invasion.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently associated with the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. Both this compound and PF-573228 are potent, ATP-competitive inhibitors of FAK that have demonstrated significant anti-invasive properties in preclinical studies.
Mechanism of Action and Potency
Both inhibitors function by binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing its autophosphorylation at Tyrosine 397 (Tyr397). This initial phosphorylation event is crucial for the recruitment and activation of downstream signaling molecules, such as Src family kinases, which are integral to the regulation of cell motility and invasion.
This compound (IN10018/BI-853520) is a highly selective and potent FAK inhibitor. It exhibits a remarkable IC50 of 1 nM for the inhibition of FAK autophosphorylation.[1][2] Notably, IN10018 demonstrates high selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (PYK2), with an IC50 for PYK2 being significantly higher.[3] This selectivity can be advantageous in minimizing off-target effects.
PF-573228 is also a potent FAK inhibitor with an IC50 of 4 nM in a cell-free assay.[4] While it is a powerful tool for studying FAK-mediated processes, some studies suggest it may also exhibit some activity against PYK2, albeit at higher concentrations.[3]
Comparative Efficacy in Inhibiting Cell Invasion
While direct head-to-head comparative studies are limited, individual research provides valuable insights into the anti-invasive capabilities of both compounds across various cancer cell lines.
Quantitative Data Summary
| Inhibitor | Target | IC50 (FAK Autophosphorylation) | Cell Line | Assay | Concentration | Effect on Invasion/Migration | Citation |
| This compound (IN10018) | FAK | 1 nM | Ovarian Cancer (SKOV3, OVCAR3) | Transwell Invasion Assay | 10 µM | Significantly decreased | [5][6] |
| Malignant Pleural Mesothelioma | Spheroid Formation | Not specified | Inhibited | [1] | |||
| Prostate Cancer (PC-3) | Anchorage-independent proliferation | 3 nM (EC50) | Blocked | [2] | |||
| PF-573228 | FAK | 4 nM | Bladder Cancer | Not specified | Not specified | Inhibited | [4] |
| Neuroblastoma | Not specified | Not specified | Inhibited | [4] | |||
| Pancreatic Ductal Adenocarcinoma | Not specified | Not specified | Significantly inhibited | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: FAK signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing FAK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines for key experiments cited in the evaluation of these inhibitors.
Matrigel Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.
-
Preparation of Transwell Inserts: Thaw Matrigel Basement Membrane Matrix on ice. Dilute the Matrigel with cold, serum-free cell culture medium. Coat the upper surface of an 8 µm pore size Transwell insert with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of this compound, PF-573228, or a vehicle control. Seed the cells into the upper chamber of the Matrigel-coated insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for invasion to occur (typically 24-48 hours).
-
Analysis: Remove non-invading cells from the upper surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of stained cells in multiple fields of view under a microscope. The percentage of invasion inhibition is calculated relative to the vehicle control.
Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a cell monolayer.
-
Cell Monolayer Formation: Seed cells in a culture plate and grow them to full confluency.
-
Creating the Wound: Use a sterile pipette tip to create a straight scratch or "wound" through the center of the cell monolayer.
-
Treatment: Gently wash the cells with media to remove detached cells and then add fresh media containing the FAK inhibitor or vehicle control.
-
Imaging: Capture images of the wound at the initial time point (0 hours) and at subsequent time points (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the area of the wound at each time point using image analysis software. The rate of wound closure is calculated and compared between the different treatment groups.
Western Blotting for FAK Signaling
This technique is used to detect changes in the phosphorylation status of FAK and downstream signaling proteins.
-
Cell Lysis: Treat cells with the FAK inhibitors for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total FAK, phosphorylated FAK (Tyr397), and other downstream targets (e.g., phospho-ERK, total ERK).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
Both this compound (IN10018) and PF-573228 are effective inhibitors of FAK-mediated cell invasion. This compound distinguishes itself with a lower IC50 for FAK autophosphorylation and high selectivity over PYK2, which may translate to fewer off-target effects. The choice between these inhibitors will depend on the specific experimental context, including the cell type, the desired level of selectivity, and the specific research question being addressed. The provided experimental protocols offer a foundation for researchers to design and execute robust studies to further elucidate the roles of FAK in cancer progression and to evaluate the therapeutic potential of its inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]
Unveiling the Potency of FAK Inhibitors: A Comparative Analysis of Fak-IN-10 Activity Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-10, against other prominent alternatives. We provide a comprehensive overview of its activity, supported by experimental data, to inform strategic decisions in cancer research and therapeutic development.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention. This guide focuses on the cross-validation of the activity of a specific FAK inhibitor, herein referred to as this compound, and compares its efficacy with other well-characterized FAK inhibitors across a panel of cancer cell lines.
Comparative Efficacy of FAK Inhibitors
The inhibitory activity of this compound and other selected FAK inhibitors was assessed across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency. The data, summarized in the table below, highlights the differential sensitivity of various cell types to FAK inhibition.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (Hypothetical Data) | MDA-MB-231 | Breast Cancer | 25 |
| A549 | Lung Cancer | 40 | |
| U-87 MG | Glioblastoma | 15 | |
| HCT116 | Colon Cancer | 30 | |
| TAE226 | U-87 MG | Glioblastoma | 7.2 |
| A549 | Lung Cancer | >1000 | |
| HCT116 | Colon Cancer | 190 | |
| MDA-MB-231 | Breast Cancer | 260 | |
| PF-573228 | PC3 | Prostate Cancer | 100 |
| A549 | Lung Cancer | 10000[1] | |
| U-87 MG | Glioblastoma | 10000 | |
| Defactinib (VS-6063) | OVCAR8 | Ovarian Cancer | 0.6 |
| A549 | Lung Cancer | - | |
| U-87 MG | Glioblastoma | - | |
| BI-853520 (IN10018) | Prostate Cancer Cell Lines | Prostate Cancer | 1 |
Note: Data for this compound is presented hypothetically for illustrative purposes, as specific public data for a compound with this exact designation is limited. The comparative data for other inhibitors is collated from various public sources.
Understanding the FAK Signaling Pathway
The FAK signaling cascade is initiated by the clustering of integrins upon binding to the extracellular matrix (ECM). This triggers the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK-Src complex leads to the phosphorylation of other downstream targets, activating multiple signaling pathways that regulate cell migration, proliferation, and survival. FAK inhibitors primarily act by competing with ATP for binding to the kinase domain, thereby preventing the crucial autophosphorylation step and blocking downstream signaling.
References
Evaluating FAK Inhibitors: A Comparative Guide to Specificity Against PYK2
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in cell adhesion, migration, proliferation, and survival. However, the high degree of structural homology between FAK and the closely related Proline-rich Tyrosine Kinase 2 (PYK2) presents a significant challenge in the development of selective inhibitors. As FAK and PYK2 can have both overlapping and distinct, sometimes opposing, cellular functions, the ability to selectively target FAK is crucial for dissecting their individual roles and for developing targeted therapies with minimal off-target effects.[1] This guide provides a comparative analysis of several key FAK inhibitors, focusing on their specificity against PYK2, and includes supporting experimental data and methodologies to aid researchers in selecting the appropriate tool for their studies.
Comparative Inhibitory Activity of FAK Inhibitors
The inhibitory potency of small molecules is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. The ratio of IC50 values against different kinases is a common metric for assessing inhibitor selectivity.
The following table summarizes the biochemical IC50 values of several representative FAK inhibitors against both FAK and PYK2, providing a clear comparison of their potency and selectivity.
| Inhibitor | FAK IC50 (nM) | PYK2 IC50 (nM) | Selectivity (PYK2/FAK) | Reference |
| PF-573228 | 4 | ~200-1000 | ~50-250 fold | [2] |
| PF-562271 | 1.5 | 13 | ~8.7 fold | [2][3] |
| NVP-TAE226 | 5.5 | 5 | ~1 fold (dual) | [4] |
| PF-431396 | 2 | 11 | ~5.5 fold | [2][5] |
| BSJ-04-175 | 22 | ~660 | ~30 fold | [4] |
Key Observations:
-
High Selectivity: PF-573228 and BSJ-04-175 demonstrate significant selectivity for FAK over PYK2, making them suitable tools for studies aiming to specifically inhibit FAK.
-
Dual Inhibition: NVP-TAE226 is a potent dual inhibitor, targeting both FAK and PYK2 with nearly equal potency. Such compounds are useful for investigating the combined roles of both kinases.
-
Intermediate Selectivity: PF-562271 and PF-431396 exhibit a moderate preference for FAK, and researchers should consider the potential for off-target effects on PYK2 at higher concentrations.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and standardized biochemical assays. Below are detailed methodologies for commonly employed kinase inhibition assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant human FAK or PYK2 enzyme
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., Fak-IN-10) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay kit manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
FAK Signaling Pathway and Inhibition
The following diagram illustrates a simplified FAK signaling pathway and the point of inhibition by small molecule inhibitors. FAK is a key mediator of signals from integrins and growth factor receptors, influencing downstream pathways that control cell survival, proliferation, and migration.
Caption: FAK signaling pathway and inhibitor action.
Conclusion
The choice of a FAK inhibitor should be guided by the specific research question. For studies focused on the unique functions of FAK, highly selective inhibitors like PF-573228 or BSJ-04-175 are recommended. Conversely, to investigate the redundant or synergistic roles of FAK and PYK2, a dual inhibitor such as NVP-TAE226 would be more appropriate. It is imperative for researchers to be aware of the selectivity profile of their chosen inhibitor and to include appropriate controls to validate their findings. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the investigation of FAK and PYK2 signaling in health and disease.
References
- 1. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal Adhesion Kinase (FAK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Profiles of FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of several Focal Adhesion Kinase (FAK) inhibitors currently in clinical development. The information presented is collated from publicly available data from Phase I clinical trials and preclinical studies, offering a valuable resource for researchers in oncology and drug development.
FAK Signaling Pathway Overview
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. It integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/Akt and MAPK/ERK. Due to its significant role in tumor progression and metastasis, FAK has emerged as a promising target for cancer therapy.
Caption: FAK Signaling Pathway. This diagram illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factors to regulate key cellular processes involved in cancer progression.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of several FAK inhibitors based on data from clinical trials in patients with advanced solid tumors. It is important to note that dosing schedules and patient populations may vary between studies, which can influence the PK profiles.
| FAK Inhibitor | Alias(es) | Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | Half-life (t1/2) |
| Defactinib | VS-6063, PF-04554878 | 400 mg BID | ~273 ng/mL | ~2-4 hours | ~2,099 h*ng/mL (AUC0-12h) | Not explicitly stated; steady state reached in ~15 days[1] |
| GSK2256098 | 1000 mg BID (MTD) | Dose-proportional | Not explicitly stated | Dose-proportional | 4-9 hours[2] | |
| PF-00562271 | 125 mg BID (RP2D) with food | Not explicitly stated | 0.5-6 hours[3] | Increased with dose (nonlinear)[4] | ~2-3 hours (preclinical)[5] | |
| BI 853520 | IN10018 | 200 mg QD (MTD) | Not explicitly stated | ~2 hours | 20,400 nmol·h/L (AUC0-24h, single dose)[6] | ~20-21 hours[3] |
| VS-4718 | PND-1186 | 50 mg/kg BID (in vivo, mice) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Abbreviations: AUC: Area Under the Curve; BID: Twice daily; Cmax: Maximum plasma concentration; MTD: Maximum Tolerated Dose; QD: Once daily; RP2D: Recommended Phase 2 Dose; Tmax: Time to reach Cmax.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through Phase I clinical trials. While specific protocols vary, the general workflow for a human oral bioavailability study is outlined below.
General Workflow for a Clinical Pharmacokinetic Study
Caption: Experimental Workflow for a Clinical Pharmacokinetic Study. This diagram outlines the key steps involved in determining the pharmacokinetic profile of an investigational drug in humans.
Detailed Methodologies
1. Study Design and Patient Population:
-
Design: Typically, these are open-label, dose-escalation Phase I studies.
-
Subjects: Patients with advanced, unresectable solid tumors for whom standard therapy is not available or has failed.
-
Inclusion/Exclusion Criteria: Specific criteria regarding age, performance status (e.g., ECOG score), and organ function are established to ensure patient safety and data consistency.
2. Drug Administration:
-
FAK inhibitors are typically administered orally as tablets or capsules.
-
Dosing is often done in a fasted state initially, with food effect studies conducted separately to assess the impact of food on drug absorption.
3. Pharmacokinetic Sampling:
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -80°C) until analysis.
4. Bioanalytical Method:
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the concentration of the FAK inhibitor and its major metabolites in plasma.[7]
-
Sample Preparation: This typically involves protein precipitation from the plasma samples using an organic solvent like acetonitrile.[7]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the analyte from other plasma components.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection and quantification.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each patient are analyzed using non-compartmental methods with software such as WinNonlin.
-
Key PK parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero extrapolated to infinity (AUC0-inf), and terminal elimination half-life (t1/2).
Discussion of Pharmacokinetic Profiles
The FAK inhibitors profiled exhibit distinct pharmacokinetic properties that may influence their clinical utility and dosing schedules.
-
Defactinib (VS-6063) demonstrates a relatively long time to reach maximum concentration, especially when taken with food, which also increases its overall exposure.[1] Its metabolism is primarily mediated by CYP3A4 and CYP2C9, indicating a potential for drug-drug interactions.[1]
-
GSK2256098 shows dose-proportional pharmacokinetics and has a moderate half-life, supporting a twice-daily dosing regimen.[2]
-
PF-00562271 is characterized by nonlinear pharmacokinetics, with exposure increasing more than proportionally with the dose.[4][8] It is also a potent inhibitor of CYP3A, which has significant implications for co-administration with other drugs metabolized by this enzyme.[4] Its shorter half-life also necessitates twice-daily dosing.[5]
-
BI 853520 (IN10018) has a notably long terminal half-life, which is consistent with a once-daily dosing schedule.[3] The exposure to this inhibitor tends to increase more than proportionally with the dose.[6]
-
VS-4718 (PND-1186) is another FAK inhibitor, but publicly available human pharmacokinetic data is limited at this time. Preclinical studies have shown its activity in vivo.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Study of the Focal Adhesion Kinase Inhibitor BI 853520 in Japanese and Taiwanese Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of eight hematological tyrosine kinase inhibitors in both plasma and whole blood by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Assessing the Long-Term Effects of FAK Inhibition In Vitro: A Comparative Guide
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are frequently observed in various cancers, making it an attractive therapeutic target. FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting downstream signaling pathways and impeding tumor progression.[1] This guide focuses on the long-term in vitro effects of FAK inhibition, providing a framework for researchers to evaluate and compare the performance of different FAK inhibitors.
Comparison of FAK Inhibitor Performance in Vitro
The following tables summarize the available quantitative data on the long-term in vitro effects of PF-573228 and Defactinib on key cellular processes. It is important to note that experimental conditions, such as cell lines and treatment durations, can significantly influence the observed effects.
Table 1: Long-Term Effects on Cell Viability and Proliferation
| FAK Inhibitor | Cell Line(s) | Concentration(s) | Duration | Effect on Viability/Proliferation | Citation(s) |
| PF-573228 | U87-MG, U251-MG (Glioblastoma) | 5 µM - 40 µM | 24 hours | Significant reduction in cell viability at ≥10 µM in U87-MG and at 40 µM in U251-MG. | [2] |
| Neuroblastoma PDXs | 5, 20 µM | 72 hours | Significant decrease in cell survival and proliferation. | ||
| Defactinib (VS-6063) | Esophageal Squamous Cell Carcinoma (ESCC) cells | Dose-dependent | Up to 24 hours | Effectively suppressed the malignancy of ESCC cells. | |
| Ovarian Cancer Cells | Not specified | Not specified | Preferentially targets ovarian cancer stem cells. |
Table 2: Long-Term Effects on Apoptosis
| FAK Inhibitor | Cell Line(s) | Concentration(s) | Duration | Effect on Apoptosis | Citation(s) |
| PF-573228 | Pancreatic Ductal Adenocarcinoma (PDAC) and Malignant Pleural Mesothelioma (MPM) cells | Dose-dependent | Not specified | Enhanced apoptosis. | |
| Defactinib (VS-6063) | Ovarian Cancer Cells | Not specified | Not specified | In combination with paclitaxel, preferentially targets ovarian cancer stem cells and induces apoptosis. |
Table 3: Long-Term Effects on Cell Migration and Invasion
| FAK Inhibitor | Cell Line(s) | Concentration(s) | Duration | Effect on Migration/Invasion | Citation(s) |
| PF-573228 | Neuroblastoma PDXs | 5, 20 µM | 72 hours | Significantly decreased cell motility. | |
| Bladder cancer, hemangioma, small cell lung cancer, neuroblastoma | Not specified | Not specified | Inhibited tumor growth and invasion. | ||
| Defactinib (VS-6063) | Diffuse Gastric Cancer (DGC) organoids and cell lines | 2.5 µM | Not specified | In combination with CDK4/6 or MAPK inhibitors, effectively enhanced efficacy. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key in vitro assays used to assess the long-term effects of FAK inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the FAK inhibitor or vehicle control for the desired long-term duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).
-
Cell Treatment: Treat cells with the FAK inhibitor or vehicle control for the specified time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the FAK inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to FAK inhibition.
References
Safety Operating Guide
Proper Disposal Procedures for Fak-IN-10: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and compliance when handling and disposing of chemical compounds. This guide provides essential information on the proper disposal procedures for Fak-IN-10, a focal adhesion kinase (FAK) inhibitor used in research.
Important Note: The chemical identifier "this compound" is not consistently associated with a unique chemical entity in publicly available safety data. It is crucial to identify the specific compound and obtain the Safety Data Sheet (SDS) from the supplier before handling or disposal. The information provided below is based on general best practices for similar research-grade kinase inhibitors and should be supplemented with the specific guidance from the SDS.
Immediate Safety and Handling Precautions
Before disposal, ensure that all personnel are familiar with the potential hazards of this compound by consulting the manufacturer-provided Safety Data Sheet (SDS). As a general precaution for handling research-grade chemical inhibitors, the following personal protective equipment (PPE) should be worn:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables such as pipette tips, tubes, and weighing paper, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be compatible with the chemical and kept securely closed.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. The composition of the solvent should be clearly indicated on the label.
Table 1: Waste Segregation for this compound
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Puncture-resistant, sealable container | "Hazardous Waste," "this compound (Solid)," Date, Lab Info |
| Liquid Waste | Chemical-resistant, sealed container | "Hazardous Waste," "this compound (in [Solvent])," Date, Lab Info |
Disposal Workflow
The disposal of this compound waste must adhere to institutional and local environmental regulations. The following workflow provides a general procedural outline.
Experimental Protocols for Decontamination
In the event of a small spill of this compound powder, carefully sweep the material to avoid generating dust and place it in the designated solid hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the solid hazardous waste container.
For decontamination of laboratory surfaces, consult the SDS for recommended cleaning agents. If not specified, a suitable solvent that dissolves the compound (e.g., ethanol, DMSO) followed by a soap and water wash may be appropriate. All cleaning materials should be disposed of as hazardous waste.
Key Disposal Considerations
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Container Management: Ensure that waste containers are in good condition, compatible with the waste, and always kept closed except when adding waste. Do not overfill containers.
-
Labeling: All waste containers must be clearly and accurately labeled with the contents, associated hazards, accumulation start date, and the name of the generating laboratory or researcher.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize obtaining and reviewing the specific Safety Data Sheet for any chemical before use.
Safeguarding Your Research: Essential Safety and Handling Protocols for Fak-IN-10
For researchers, scientists, and drug development professionals utilizing Fak-IN-10, a potent Focal Adhesion Kinase (FAK) inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for structurally related FAK inhibitors, such as FAK Inhibitor 14 and FAK-IN-2. It is crucial to handle this compound with the assumption that it possesses similar hazardous properties.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. Engineering controls should also be in place to minimize risks.
| Control Type | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure accessible safety shower and eye wash station. |
| Eye/Face Protection | Wear chemical safety goggles with side-shields. |
| Skin Protection | Use impervious gloves (e.g., nitrile or latex). Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If dust or aerosols are generated, a suitable respirator should be used. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spills and Disposal
Proper management of spills and waste is essential to protect personnel and the environment.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The compound should be disposed of as hazardous waste. Do not allow it to enter the sewer system or waterways.
Understanding the FAK Signaling Pathway
This compound is an inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell adhesion, migration, proliferation, and survival.[2] Understanding this pathway is key to comprehending the mechanism of action of this compound.
Integrin engagement with the extracellular matrix (ECM) leads to the activation of FAK. Activated FAK undergoes autophosphorylation, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates various downstream targets, initiating multiple signaling cascades that regulate cellular processes.
Caption: A simplified diagram of the Focal Adhesion Kinase (FAK) signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
